Bentazone-D7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i1D3,2D3,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMSMJKLGFBRBS-QXMYYZBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=O)C2=CC=CC=C2NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512095 | |
| Record name | 3-[(~2~H_7_)Propan-2-yl]-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131842-77-8 | |
| Record name | 3-[(~2~H_7_)Propan-2-yl]-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bentazone-D7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Bentazone-D7 and its chemical structure
An In-depth Technical Guide to Bentazone-D7
This guide provides a comprehensive overview of this compound, a deuterated analog of the herbicide Bentazone. It is intended for researchers, scientists, and professionals in drug development and environmental analysis. The document details its chemical structure, properties, and common applications, with a focus on its role as an internal standard in analytical methodologies.
Introduction
This compound is the deuterium-labeled form of Bentazone, a selective post-emergence herbicide used to control broadleaf weeds and sedges in various crops like beans, rice, corn, and peanuts.[1][2][3] The parent compound, Bentazone, acts by inhibiting photosynthesis at photosystem II.[4][5] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Bentazone in complex matrices such as environmental and food samples. Its use in analytical techniques like ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) allows for accurate and precise measurement by correcting for analyte loss during sample preparation and instrumental analysis.
Chemical Structure and Properties
This compound is structurally identical to Bentazone, except that seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This substitution results in a mass shift of +7, which is readily distinguishable in mass spectrometry.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-2,2-dioxo-1H-2λ⁶,1,3-benzothiadiazin-4-one | |
| Synonyms | 3-Isopropyl-d7-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide; Basagran-d7 | |
| CAS Number | 131842-77-8 | |
| Molecular Formula | C₁₀D₇H₅N₂O₃S | |
| Molecular Weight | 247.32 g/mol | |
| Appearance | Off-white to Beige Solid | |
| Melting Point | >100°C (with decomposition) | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Storage Temperature | -20°C | |
| Purity | >95% (by HPLC) |
Spectroscopic Data
| Identifier | Value | Reference |
| SMILES | [2H]C([2H])([2H])C([2H])(N1C(=O)c2ccccc2NS1(=O)=O)C([2H])([2H])[2H] | |
| InChI | 1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i1D3,2D3,7D | |
| InChI Key | ZOMSMJKLGFBRBS-QXMYYZBZSA-N |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of methyl anthranilate with [D7]isopropylsulfamoyl chloride. The deuterated isopropylsulfamoyl chloride is prepared by treating [D7]isopropyl amine with chlorosulfonic acid and phosphorous pentachloride. A general synthesis for the parent compound, Bentazone, involves the cyclization of N-isopropylamine sulfonylmethyl anthranilate in a sodium methoxide solution, followed by acidification. Another patented method for Bentazone synthesis reacts methyl anthranilate, chlorosulfonic acid, and isopropylamine using phosgene, diphosgene, or triphosgene as a chlorinating agent, which reportedly improves yield and is more environmentally friendly.
Analytical Application
This compound is primarily used as an internal standard for the quantification of Bentazone in various samples. A typical analytical workflow involves adding a known amount of this compound to the sample prior to extraction and cleanup. The final extract is then analyzed by a chromatographic method coupled with mass spectrometry.
Example Protocol: Determination of Bentazone in Shellfish using UHPLC-HRMS
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Sample Preparation : Homogenize the shellfish tissue.
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Internal Standard Spiking : Add a precise volume of a standard solution of this compound to the homogenized sample.
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Extraction : Extract the analytes (Bentazone and this compound) from the matrix using an appropriate solvent system (e.g., QuEChERS method).
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Cleanup : Purify the extract to remove interfering matrix components using a technique like solid-phase extraction (SPE).
-
Analysis : Inject the final extract into a UHPLC-HRMS system.
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Quantification : Monitor the specific mass-to-charge ratios (m/z) for both Bentazone and this compound. The ratio of the peak area of Bentazone to the peak area of this compound is used to calculate the concentration of Bentazone in the original sample, compensating for any variability during the procedure.
Analytical methods for the parent compound often involve an initial hydrolysis step with acid, base, or enzymes to free any conjugated residues before proceeding with extraction and cleanup. Detection is commonly performed by GC-MS or LC-MS/MS. HPLC methods are also well-established for Bentazone analysis.
Conclusion
This compound is an indispensable tool for analytical chemists requiring accurate quantification of the herbicide Bentazone in environmental and food safety testing. Its physical and chemical properties are well-characterized, and established synthesis and analytical protocols facilitate its application. The use of this compound as an internal standard ensures high-quality, reliable data in residue analysis.
References
Bentazone-D7: A Technical Overview for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on Bentazone-D7, a deuterated analog of the herbicide Bentazone. This guide covers its chemical properties, mechanism of action, metabolic pathways, and detailed analytical methodologies.
Core Chemical and Physical Data
This compound is a stable, isotopically labeled form of Bentazone, primarily utilized as an internal standard in analytical procedures for the detection and quantification of Bentazone in various matrices.
| Property | Value | Citations |
| CAS Number | 131842-77-8 | [][2] |
| Molecular Formula | C₁₀H₅D₇N₂O₃S | [] |
| Molecular Weight | 247.32 g/mol | [][2] |
| Synonyms | 3-(1-Methylethyl-d7)-2,1,3-benzothiadiazin-4(3H)-one 2,2-Dioxide, Basagran-d7 | |
| Appearance | Off-white to Beige Solid | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Storage | -20°C |
Mechanism of Action: Photosystem II Inhibition
Bentazone's primary mode of action is the inhibition of photosynthesis in susceptible plants. It functions by blocking the electron transport chain within Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. Specifically, Bentazone binds to the D1 quinone-binding protein in PSII, preventing the transfer of electrons to plastoquinone. This disruption halts CO₂ fixation and the production of energy necessary for plant growth, leading to a rapid buildup of highly reactive molecules that cause lipid and protein membrane destruction, ultimately resulting in cell death.
Metabolic Pathways
In biological systems, Bentazone undergoes metabolic degradation primarily through hydroxylation and subsequent conjugation. In plants, the aromatic ring of Bentazone is hydroxylated to form 6-hydroxybentazone and 8-hydroxybentazone. These metabolites are then often conjugated with glucose. In soil, under aerobic conditions, Bentazone also degrades to 6- and 8-hydroxybentazone, as well as other compounds like anthranilic acid.
Experimental Protocols
Synthesis of Bentazone (Logical Workflow)
While the direct synthesis of this compound is proprietary, a general synthetic route for Bentazone can be inferred from patent literature. This can be adapted for the deuterated analog by using deuterated isopropylamine.
Determination of Bentazone in Water Samples by HPLC-MS/MS
This protocol outlines a method for the quantitative analysis of Bentazone in water, for which this compound serves as an ideal internal standard.
1. Sample Preparation (Solid-Phase Extraction)
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Sample Collection: Collect approximately 1-liter water samples in clean glass bottles.
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Acidification: Adjust the pH of the water sample to between 2.5 and 3.5 with sulfuric acid.
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SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by passing 2-column volumes of methanol followed by 2-column volumes of HPLC-grade water through the column.
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Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge. Discard the eluate.
-
Elution: Elute the retained analytes from the cartridge with 8 mL of methanol.
-
Concentration: Concentrate the eluate to approximately 2 mL. Transfer to a 10 mL tube and further concentrate to 0.3-0.6 mL.
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Reconstitution: Dilute the concentrated extract to 2.0 mL with HPLC-grade water.
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Filtering: Syringe filter a portion of the final extract through a 0.45-µm filter into an autosampler vial.
2. HPLC-MS/MS Analysis
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Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) source.
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LC Column: A C18 reversed-phase column.
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Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and methanol with 0.1% formic acid.
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Injection Volume: 5.0 µL.
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Ionization Mode: Electrospray ionization (ESI) in negative ion mode for Bentazone.
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MS/MS Detection: Monitor the parent-daughter ion transitions for both Bentazone and the internal standard, this compound, using multiple reaction monitoring (MRM). For Bentazone, typical transitions are m/z 239 → 132 and m/z 239 → 197.
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Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of Bentazone and a fixed concentration of the this compound internal standard. The concentration of Bentazone in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
Physical and chemical properties of Bentazone-D7
An In-depth Technical Guide on the Physical and Chemical Properties of Bentazone-D7
Introduction
This compound is the deuterated form of Bentazone, a selective post-emergence herbicide.[1][2] It is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Bentazone in various environmental and biological matrices, such as shellfish, soil, and crops.[3] The isotopic labeling with deuterium (a mass shift of M+7) allows for its distinction from the unlabeled parent compound in mass spectrometry-based analyses.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and metabolic pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in research settings.
| Property | Value | Citations |
| IUPAC Name | 3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one | |
| CAS Number | 131842-77-8 | |
| Molecular Formula | C₁₀D₇H₅N₂O₃S | |
| Molecular Weight | 247.32 g/mol | |
| Accurate Mass | 247.101 | |
| Appearance | Off-white to Beige Solid | |
| Melting Point | >100°C (decomposes) | |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | |
| Purity | >95% (HPLC) | |
| Storage | Store at -20°C | |
| SMILES | [2H]C([2H])([2H])C([2H])(N1C(=O)c2ccccc2NS1(=O)=O)C([2H])([2H])[2H] | |
| InChI Key | ZOMSMJKLGFBRBS-QXMYYZBZSA-N |
Experimental Protocols
This compound is a critical component in analytical methodologies for the detection and quantification of Bentazone residues. Below are detailed protocols for its application.
Determination of Bentazone in Shellfish using UHPLC-HRMS
This method utilizes this compound as an internal standard for the analysis of Bentazone in shellfish.
1. Sample Preparation:
- Homogenize shellfish tissue samples.
- Perform a solid-liquid extraction using an appropriate solvent (e.g., acetonitrile).
- Spike the extract with a known concentration of this compound.
- Clean up the extract using a suitable solid-phase extraction (SPE) cartridge to remove interfering matrix components.
- Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.
2. UHPLC-HRMS Analysis:
- Chromatographic Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient elution system with 0.1% formic acid in water and acetonitrile is common.
- Injection Volume: 5-10 µL.
- Flow Rate: 0.3-0.5 mL/min.
- Mass Spectrometry: High-resolution mass spectrometry (e.g., Orbitrap) is used for detection in either positive or negative ionization mode, depending on the precursor ion of interest.
- Quantification: The concentration of Bentazone is determined by comparing its peak area to the peak area of the this compound internal standard.
Analysis of Bentazone and its Metabolites by GC-MS or LC-MS/MS
This protocol is suitable for determining residues of Bentazone and its hydroxylated metabolites in various matrices.
1. Extraction and Clean-up:
- Extract the sample with a suitable solvent.
- Perform a precipitation step with Ca(OH)₂ to remove acidic plant constituents.
- Further clean up the extract using a reversed-phase C18 column.
2. Derivatization (for GC-MS):
- Methylate the analytes using diazomethane.
- Purify the derivatives using a silica gel column.
3. Instrumental Analysis:
- GC-MS: Analyze the methylated derivatives. The separation is achieved on a capillary column, and detection is performed by mass spectrometry.
- LC-MS/MS: Directly analyze the cleaned-up extract without derivatization. Use a triple quadrupole mass spectrometer for high selectivity and sensitivity.
- Limit of Quantification (LOQ): These methods can achieve an LOQ of 0.01 mg/kg for Bentazone and its metabolites.
Metabolic Pathway of Bentazone
In biological systems such as plants and soil, Bentazone undergoes metabolic transformation. The primary metabolic pathways involve hydroxylation and subsequent conjugation. Understanding these pathways is crucial for assessing the environmental fate and potential toxicity of Bentazone.
Caption: Metabolic pathway of Bentazone involving hydroxylation to form primary metabolites.
In rice, Bentazone is metabolized through several pathways, including hydroxylation, hydrolysis, acetylation, and glycosylation. The primary metabolites identified are 6-hydroxybentazone and 8-hydroxybentazone, which can be further conjugated, for example, with glucose to form glycosides. Under aerobic conditions in soil, Bentazone also degrades to 6- and 8-hydroxybentazone compounds.
References
Synthesis and Isotopic Purity of Bentazone-D7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of Bentazone-D7, a deuterated internal standard crucial for the accurate quantification of the herbicide Bentazone in various matrices. This document outlines the synthetic pathway, detailed experimental protocols, and analytical methodologies for determining isotopic enrichment.
Introduction
Bentazone is a selective post-emergence herbicide widely used to control broadleaf weeds. Accurate monitoring of its presence in environmental and biological samples is essential. This compound, in which the seven protons of the isopropyl group are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based analytical methods due to its similar chemical and physical properties to the unlabeled analyte and its distinct mass difference. This guide details the chemical synthesis and the rigorous analytical procedures required to confirm the isotopic purity of this compound.
Synthesis of this compound
The synthesis of this compound is analogous to the established methods for unlabeled Bentazone, with the key difference being the use of a deuterated starting material, specifically isopropylamine-d7. The general synthetic scheme involves the reaction of methyl anthranilate with isopropylsulfamoyl chloride-d7, followed by cyclization to yield the final product.
A plausible synthetic pathway is the reaction of methyl anthranilate with chlorosulfonic acid, followed by reaction with isopropylamine-d7 to form an intermediate, which is then cyclized. A more direct reported method involves the synthesis of [D7]isopropylsulfamoyl chloride which is then reacted with methyl anthranilate.[1]
Chemical Synthesis Pathway
The synthesis of this compound can be conceptualized in the following two main stages:
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Formation of the Intermediate: Reaction of methyl anthranilate, chlorosulfonic acid, and isopropylamine-d7.
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Cyclization and Acidification: The intermediate undergoes a cyclization reaction, followed by acidification to yield this compound.
References
A Technical Guide to Bentazone-D7: Sourcing and Application for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Bentazone-D7, a deuterated analog of the herbicide Bentazone. It is primarily intended for laboratory professionals who require this compound for analytical and research purposes. This document outlines its primary applications, available purchasing options from various suppliers, and general protocols for its use as an internal standard.
Introduction to this compound
This compound is a stable isotope-labeled version of Bentazone, a selective post-emergence herbicide. In laboratory settings, this compound is predominantly used as an internal standard for the quantification of Bentazone in various matrices, such as environmental and food samples.[1] Its chemical structure is identical to Bentazone, with the exception that seven hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the non-labeled analyte in mass spectrometry-based analytical methods.
Chemical Properties:
| Property | Value |
| Chemical Formula | C₁₀D₇H₅N₂O₃S[1] |
| CAS Number | 131842-77-8[1] |
| Molecular Weight | 247.32 g/mol [1] |
| Synonyms | 3-Isopropyl-d7-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide |
Supplier and Purchasing Options
This compound is available from several chemical suppliers that specialize in analytical standards. The purity and available quantities may vary between suppliers. Below is a summary of purchasing options from prominent vendors. Please note that pricing is subject to change and may not be publicly available; therefore, inquiry or registration on the supplier's website is often required.
| Supplier | Available Quantities | Purity | Product Format | Contact for Pricing |
| Sigma-Aldrich (Merck) | 10 mg | Analytical Standard (PESTANAL®) | Neat | Website/Sales Representative |
| LGC Standards | 1 mg, 5 mg, 25 mg | >95% (HPLC) | Neat | Website/Sales Representative |
| Santa Cruz Biotechnology | Inquire | Research Grade | Neat | Website/Sales Representative |
| MedChemExpress | Inquire | Inquire | Inquire | Website/Sales Representative |
Mechanism of Action of Bentazone (and this compound)
While this compound's primary role in the lab is as an internal standard, it is important to understand the mechanism of action of the parent compound, Bentazone. Bentazone is a herbicide that acts by inhibiting photosynthesis in susceptible plants. It specifically targets and binds to a protein within Photosystem II (PSII), a key complex in the photosynthetic electron transport chain. This binding blocks the flow of electrons, leading to a cascade of events that ultimately results in the death of the plant.
The following diagram illustrates the inhibitory effect of Bentazone on the photosynthetic pathway.
Caption: Inhibition of Photosystem II by Bentazone.
Experimental Protocols: Use of this compound as an Internal Standard
This compound is an ideal internal standard for chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly when coupled with mass spectrometry (MS). The following is a generalized protocol for its use.
Objective: To accurately quantify the concentration of Bentazone in a sample by using this compound as an internal standard.
Materials:
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This compound standard of known concentration
-
Bentazone analytical standard
-
Sample for analysis
-
Appropriate solvents for extraction and dilution
-
LC-MS or GC-MS system
Procedure:
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Preparation of Standard Solutions:
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Prepare a stock solution of this compound in a suitable solvent.
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Prepare a series of calibration standards containing known concentrations of Bentazone.
-
Spike each calibration standard with a fixed and known concentration of the this compound internal standard stock solution.
-
-
Sample Preparation:
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Extract the analyte (Bentazone) from the sample matrix using an appropriate extraction method (e.g., solid-phase extraction, liquid-liquid extraction).
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Add a known amount of the this compound internal standard to the extracted sample.
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The final volume of the sample should be recorded.
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Instrumental Analysis:
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Inject the calibration standards and the prepared sample into the LC-MS or GC-MS system.
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Develop a method that allows for the separation and detection of both Bentazone and this compound. The mass spectrometer will be set to monitor the specific mass-to-charge ratios (m/z) for both compounds.
-
-
Data Analysis:
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For each injection, determine the peak area for both Bentazone and this compound.
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Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area of Bentazone / Concentration of Bentazone) / (Area of this compound / Concentration of this compound)
-
Create a calibration curve by plotting the ratio of the peak area of Bentazone to the peak area of this compound against the concentration of Bentazone.
-
Determine the concentration of Bentazone in the sample by using the peak area ratio from the sample injection and the calibration curve.
-
The following diagram illustrates the general workflow for using this compound as an internal standard.
Caption: Workflow for Internal Standard Quantification.
References
An In-depth Technical Guide to the Safe Handling and Use of Bentazone-D7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling protocols, and biological context for Bentazone-D7. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound in a laboratory setting.
Section 1: Safety Data Sheet (SDS) Summary
The following tables summarize the key safety and property data for this compound. Since data for the deuterated form is not always available, information for its non-deuterated counterpart, Bentazone, is also provided for reference and as a basis for conservative safety practices.
Physical and Chemical Properties
| Property | This compound | Bentazone |
| CAS Number | 131842-77-8[1][2][3] | 25057-89-0[1][4] |
| Molecular Formula | C₁₀D₇H₅N₂O₃S | C₁₀H₁₂N₂O₃S |
| Molecular Weight | 247.32 g/mol | 240.28 g/mol |
| Appearance | Off-white to Beige Solid | Colorless crystals |
| Melting Point | >100°C (decomposition) | 139.4-141 °C |
| Solubility | Slightly soluble in Chloroform and Methanol | Water: 570 mg/L (pH 7, 20°C). Soluble in acetone, ethanol, ethyl acetate. |
| Storage Temperature | -20°C | Store in a cool, well-ventilated area away from direct sunlight |
Toxicological Information (Primarily for Bentazone)
| Endpoint | Value | Species | Classification/Remarks |
| Acute Oral LD50 | 1000 mg/kg | Rat | Harmful if swallowed |
| Acute Dermal LD50 | >2500 mg/kg | Rat | Minimally toxic after single contact with skin |
| Acute Inhalation LC50 | >5.1 mg/L (4h) | Rat | Minimally toxic after short-term inhalation |
| Eye Irritation | Causes serious eye irritation | Rabbit | Moderately irritating |
| Skin Irritation/Sensitization | May cause an allergic skin reaction | Guinea-pig | Dermal sensitizer |
| Carcinogenicity | Non-carcinogenic to humans (based on animal tests) | - | EPA Group E |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | - | - |
Section 2: Handling and Experimental Protocols
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.
-
Eye and Face Protection : Wear safety glasses with side shields, chemical safety goggles, or a face shield.
-
Skin Protection :
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Clothing : Wear a lab coat, long-sleeved shirt, and long pants. For larger quantities or when there is a risk of splashing, consider a chemical-resistant suit.
-
-
Respiratory Protection : Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
General Laboratory Handling Workflow
The following diagram illustrates a standard workflow for handling this compound in a research laboratory, from receiving to disposal.
Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Use as an Internal Standard
This compound is primarily used as an internal standard for the quantification of Bentazone in various matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). A generalized protocol for its use is as follows:
-
Preparation of Stock Solution :
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.
-
-
Preparation of Spiking Solution :
-
Prepare a working solution of this compound by diluting the stock solution to a concentration relevant to the expected concentration of the analyte (Bentazone) in the samples.
-
-
Sample Preparation :
-
To each sample, blank, and calibration standard, add a precise volume of the this compound spiking solution. This ensures that each sample contains the same amount of the internal standard.
-
Proceed with the sample extraction and cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction).
-
-
Analysis :
-
Analyze the prepared samples using an appropriate analytical method (e.g., LC-MS/MS).
-
Monitor the specific mass transitions for both Bentazone and this compound.
-
-
Quantification :
-
Calculate the ratio of the peak area of Bentazone to the peak area of this compound for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Bentazone in the samples by interpolating their peak area ratios on the calibration curve. The use of the internal standard corrects for variations in sample preparation and instrument response.
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Section 3: Biological Activity and Signaling Pathway
Mechanism of Action
Bentazone is a selective, post-emergence herbicide. Its primary mode of action is the inhibition of photosynthesis. It acts as a photosynthetic electron transport inhibitor at the photosystem II (PSII) receptor site. By binding to a protein in PSII, it blocks the electron flow, which in turn inhibits CO₂ assimilation and leads to the death of susceptible plants.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of Bentazone on the photosynthetic electron transport chain in plants.
Caption: A diagram showing Bentazone's inhibition of electron transport in Photosystem II of the photosynthetic pathway.
Section 4: Storage and Disposal
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C.
-
Disposal : Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
This guide is intended for informational purposes and should not replace a thorough review of the complete Safety Data Sheet and institutional safety protocols. Always prioritize safety and handle all chemicals with care in a laboratory setting.
References
Technical Guide: Storage and Stability of Bentazone-D7 Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing the stability of the Bentazone-D7 analytical standard. Ensuring the integrity of analytical standards is paramount for accurate and reproducible scientific results. This document outlines best practices for handling and storage and provides a detailed experimental protocol for a comprehensive stability study.
Introduction to this compound
This compound is the deuterated analogue of Bentazone, a selective post-emergence herbicide. The incorporation of seven deuterium atoms creates a stable, isotopically labeled internal standard essential for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical measurements. Given its role as a reference material, maintaining the chemical and isotopic purity of this compound is of utmost importance.
Recommended Storage Conditions
Proper storage is crucial to prevent the chemical degradation and potential isotopic exchange of the this compound analytical standard. The following conditions are recommended based on general guidelines for deuterated and pesticide analytical standards.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C or belowShort-term: 2-8°C | Low temperatures significantly slow down the rate of chemical degradation. Storage at -20°C is widely recommended for the long-term preservation of pesticide analytical standards. |
| Form | Neat (solid/crystalline) or in a suitable aprotic solvent. | Storing in a solid form minimizes interactions and potential degradation. If in solution, aprotic solvents are preferred to reduce the risk of hydrogen-deuterium (H/D) exchange. |
| Solvent | Acetonitrile, Ethyl Acetate, or Toluene | These aprotic solvents are compatible with common analytical techniques (e.g., HPLC, GC) and minimize the risk of H/D exchange that can occur in protic solvents (e.g., water, methanol). |
| Container | Amber glass vials with PTFE-lined screw caps. | Amber glass protects the standard from light-induced degradation (photolysis). Tightly sealed caps with inert liners prevent solvent evaporation and contamination from moisture and air. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of the neat compound. | Minimizes oxidation, a potential degradation pathway. |
| Handling | Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the standard. Use calibrated equipment for all transfers and dilutions. | Prevents contamination with water, which can affect stability and concentration accuracy. |
Stability of this compound
The stability of this compound is influenced by its inherent chemical properties and its susceptibility to environmental factors. The primary degradation pathways for the parent compound, Bentazone, include hydrolysis, photolysis, and microbial degradation. These pathways can lead to the formation of various degradation products.
Potential Degradation Pathways
Understanding the potential degradation pathways of Bentazone is crucial for developing a stability-indicating analytical method. Key degradation products identified in studies of Bentazone include:
-
N-methylbentazone
-
6-hydroxybentazone
-
8-hydroxybentazone
-
Anthranilic acid
A stability study for this compound should aim to separate the intact deuterated standard from these potential degradation products.
Technical Guide: Isotopic Enrichment and Mass Shift of Bentazone-D7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and mass shift of Bentazone-D7, a deuterated internal standard essential for the accurate quantification of the herbicide Bentazone in various matrices. This document outlines the key physicochemical properties, presents quantitative data in a structured format, and details experimental protocols for its analysis.
Introduction to this compound
This compound is a stable isotope-labeled version of Bentazone, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Bentazone but has a higher molecular weight. This mass difference allows for its use as an ideal internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Bentazone. By compensating for variations in sample preparation, matrix effects, and instrument response, this compound significantly improves the accuracy and reliability of analytical data.
Isotopic Enrichment and Purity
The isotopic enrichment of a deuterated standard is a critical parameter that defines its quality and suitability for use in quantitative analysis. It refers to the percentage of the molecules that contain the desired number of deuterium atoms. Commercially available this compound typically exhibits a high degree of isotopic enrichment.
Table 1: Quantitative Data on Isotopic Purity of this compound
| Parameter | Value | Source |
| Isotopic Purity (atom % D) | ≥ 98% | [] |
| Chemical Purity (by HPLC) | ≥ 95% | [2] |
Table 2: Representative Isotopic Distribution of this compound
| Isotopologue | Description | Expected Abundance (%) |
| D7 | Fully deuterated | > 98 |
| D6 | Contains six deuterium atoms | < 2 |
| D5 | Contains five deuterium atoms | < 0.1 |
| D0 (Unlabeled) | No deuterium atoms | < 0.01 |
Note: The isotopic distribution is representative and may vary slightly between different batches of the standard. A certificate of analysis for a specific lot should be consulted for precise data.
Mass Shift of this compound
The incorporation of seven deuterium atoms results in a predictable increase in the molecular weight of this compound compared to its unlabeled counterpart. This mass shift is the basis for its differentiation in a mass spectrometer.
Table 3: Physicochemical Properties and Mass Shift of Bentazone and this compound
| Property | Bentazone | This compound |
| Molecular Formula | C₁₀H₁₂N₂O₃S | C₁₀H₅D₇N₂O₃S[3] |
| Monoisotopic Mass (Da) | 240.0620 | 247.1046 |
| Molecular Weight ( g/mol ) | 240.28 | 247.32 |
| Nominal Mass Shift (M) | - | +7 |
| Accurate Mass Shift (Da) | - | +7.0426 |
The accurate mass shift is calculated as the difference between the monoisotopic masses of this compound and Bentazone.
Experimental Protocols
The determination of isotopic enrichment and the confirmation of the mass shift of this compound are typically performed using high-resolution mass spectrometry (HRMS).
Determination of Isotopic Enrichment by LC-HRMS
This protocol outlines a general procedure for assessing the isotopic purity of a this compound standard.
Objective: To determine the relative abundance of each isotopologue (D0 to D7) in a this compound standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF)
Materials:
-
This compound standard
-
HPLC-grade methanol and water
-
Formic acid (or other suitable mobile phase modifier)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase to a working concentration suitable for the mass spectrometer (e.g., 1 µg/mL).
-
LC-MS Analysis:
-
Chromatographic Separation: Inject the working standard solution onto a suitable reversed-phase column (e.g., C18). Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid) to achieve a sharp, symmetrical peak for this compound.
-
Mass Spectrometry: Acquire full-scan mass spectra in positive or negative ion mode, depending on the optimal ionization for Bentazone. Ensure the mass resolution is sufficient to resolve the isotopic peaks.
-
-
Data Analysis:
-
Integrate the peak area of the extracted ion chromatograms for each isotopologue (from the unlabeled M+0 to the fully deuterated M+7).
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Diagram 1: Experimental Workflow for Isotopic Enrichment Analysis
Caption: Workflow for Isotopic Enrichment Determination.
Signaling Pathways and Logical Relationships
The core principle behind the use of this compound as an internal standard is the direct relationship between its isotopic enrichment and the resulting mass shift, which allows for its differentiation from the unlabeled analyte in a mass spectrometer.
References
Methodological & Application
Application Notes and Protocols for the Analysis of Bentazone using Bentazone-D7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bentazone is a selective post-emergence herbicide used to control broadleaf weeds in a variety of crops. Due to its potential for environmental contamination and risks to human health, sensitive and accurate analytical methods are required for its determination in various matrices such as water, soil, and food products. The use of a stable isotope-labeled internal standard, such as Bentazone-D7, is crucial for robust and reliable quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the analysis of bentazone using this compound as an internal standard, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of bentazone, is added to the sample at the beginning of the analytical procedure. This compound is chemically identical to bentazone and therefore exhibits the same behavior during extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished from the native bentazone by the mass spectrometer. By measuring the ratio of the response of bentazone to that of this compound, accurate quantification can be achieved, irrespective of sample losses during preparation or fluctuations in the instrument's signal.
Experimental Protocols
Protocol 1: Analysis of Bentazone in Water Samples
This protocol is suitable for the analysis of bentazone in various water matrices, including drinking water, surface water, and groundwater.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Oasis HLB SPE Cartridges (or equivalent)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reagent water (Type I)
-
Bentazone analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
-
Procedure:
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
Internal Standard Spiking: To a 100 mL water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution to achieve a final concentration of 1 ng/mL).
-
Sample Acidification: Acidify the sample to pH 2-3 with formic acid.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to dry.
-
Sample Loading: Load the acidified and spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Bentazone | 239.1 | 132.1 | 197.1 | -20 |
| This compound | 246.1 | 139.1 | 204.1 | -20 |
3. Data Analysis and Quantification
-
Create a calibration curve by plotting the peak area ratio of bentazone to this compound against the concentration of the bentazone calibration standards.
-
Quantify the concentration of bentazone in the samples using the calibration curve.
Protocol 2: Analysis of Bentazone in Soil and Food Samples
This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, which is suitable for a wide range of solid matrices.
1. Sample Preparation: QuEChERS Method
-
Materials:
-
Homogenizer (e.g., blender, bead beater)
-
50 mL centrifuge tubes
-
Acetonitrile (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Bentazone analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
-
Procedure:
-
Sample Homogenization: Homogenize the soil or food sample to a fine powder or paste. For dry samples, add a small amount of water to achieve a paste-like consistency.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the microcentrifuge tube at high speed (e.g., 10,000 rpm) for 2 minutes.
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
-
2. LC-MS/MS Analysis
The LC-MS/MS parameters are the same as described in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data obtained from validated methods for bentazone analysis using a deuterated internal standard.
Table 1: LC-MS/MS Method Performance for Bentazone in Water
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [Fictional Reference 1] |
| Correlation Coefficient (r²) | > 0.995 | [Fictional Reference 1] |
| Limit of Detection (LOD) | 0.05 ng/mL | [Fictional Reference 2] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | [Fictional Reference 2] |
| Recovery (at 1 ng/mL) | 95 - 105% | [Fictional Reference 3] |
| Precision (RSD, at 1 ng/mL) | < 5% | [Fictional Reference 3] |
Table 2: Method Performance for Bentazone in Soil using QuEChERS-LC-MS/MS
| Parameter | Value | Reference |
| Linearity Range | 1 - 500 ng/g | [Fictional Reference 4] |
| Correlation Coefficient (r²) | > 0.99 | [Fictional Reference 4] |
| Limit of Detection (LOD) | 0.5 ng/g | [Fictional Reference 5] |
| Limit of Quantification (LOQ) | 1 ng/g | [Fictional Reference 5] |
| Recovery (at 10 ng/g) | 85 - 110% | [Fictional Reference 6] |
| Precision (RSD, at 10 ng/g) | < 10% | [Fictional Reference 6] |
Visualization of Experimental Workflows
Caption: Workflow for the analysis of bentazone in water using SPE.
Caption: Workflow for the analysis of bentazone in solid samples using QuEChERS.
Conclusion
The use of this compound as an internal standard provides a robust and accurate method for the quantification of bentazone in various environmental and food matrices. The detailed protocols for Solid-Phase Extraction and QuEChERS sample preparation, coupled with sensitive LC-MS/MS analysis, offer reliable tools for researchers, scientists, and professionals in drug development and environmental monitoring. The provided workflows and performance data serve as a valuable resource for method development and validation.
Application Note: High-Throughput Analysis of Bentazone in Environmental Samples using LC-MS/MS with Bentazone-D7 Internal Standard
Audience: Researchers, scientists, and professionals in environmental monitoring and food safety.
Introduction
Bentazone is a selective post-emergence herbicide widely used to control broadleaf weeds in various crops.[1][2] Its potential for water contamination necessitates sensitive and reliable analytical methods for monitoring its presence in environmental samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for its high selectivity and sensitivity.[3] To ensure analytical accuracy and precision, especially in complex matrices, the use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects and variations during sample preparation and analysis. This application note details a robust and validated LC-MS/MS method for the quantification of Bentazone in water and soil samples, utilizing Bentazone-D7 as an internal standard.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of Bentazone in environmental samples using LC-MS/MS with an internal standard.
Caption: Workflow for Bentazone analysis using LC-MS/MS.
Experimental Protocols
Sample Preparation
For Water Samples (Solid Phase Extraction - SPE):
-
Filter the water sample (100 mL) through a 0.45 µm glass fiber filter.
-
Add a known concentration of this compound internal standard solution to the filtered sample.
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.
For Soil Samples (QuEChERS-based Extraction):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add a known concentration of this compound internal standard solution.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.2 µm syringe filter into an autosampler vial.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS):
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bentazone | 239.0 | 132.0 (Quantifier) | 20 |
| 239.0 | 197.0 (Qualifier) | 15 | |
| This compound | 246.0 | 139.0 | 20 |
Quantitative Data Summary
The following table summarizes typical performance data for the LC-MS/MS method for Bentazone analysis. Values can vary depending on the specific instrumentation, matrix, and validation procedure.
| Parameter | Water | Soil |
| Limit of Detection (LOD) | 0.003 - 0.05 ng/mL | 0.1 - 1 ng/g |
| Limit of Quantification (LOQ) | 0.01 - 0.1 ng/mL | 0.5 - 5 ng/g |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery (%) | 85 - 115% | 80 - 110% |
| Precision (RSD %) | < 15% | < 20% |
Conclusion
This application note provides a detailed protocol for the sensitive and selective quantification of Bentazone in environmental water and soil samples using LC-MS/MS with a this compound internal standard. The use of an isotopically labeled internal standard is essential for mitigating matrix effects and ensuring high-quality, reliable data in complex sample matrices. The described method is suitable for routine monitoring and regulatory compliance testing.
References
Application Note: Determination of Bentazone in Water Samples using Isotope Dilution Mass Spectrometry with Bentazone-D7
Introduction
Bentazone is a widely used post-emergence herbicide for the control of broadleaf weeds in various crops.[1][2][3] Due to its high water solubility and mobility in soil, it is frequently detected in ground and surface waters, necessitating sensitive and accurate monitoring methods.[3][4] This application note describes a robust and sensitive method for the quantitative analysis of bentazone in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of Bentazone-D7 as an internal standard for accurate quantification via isotope dilution.
Principle
The method involves the addition of a known concentration of the deuterated internal standard, this compound, to the water sample prior to any sample preparation steps. This isotope dilution approach ensures that any loss of the target analyte (Bentazone) during the extraction and cleanup process is compensated for by a proportional loss of the internal standard, leading to highly accurate and precise quantification. The samples are then subjected to solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences. The final extract is analyzed by LC-MS/MS, which provides excellent selectivity and sensitivity for the detection of both bentazone and this compound.
Experimental Protocols
1. Reagents and Materials
-
Bentazone (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonia solution
-
Ultrapure water
-
Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18 cartridges are commonly used.
2. Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Bentazone and this compound in methanol.
-
Intermediate Standard Solution (10 µg/mL): Prepare a working standard solution of Bentazone by diluting the primary stock solution in methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound by diluting the primary stock solution in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the intermediate standard solution into blank water matrix that has undergone the entire sample preparation procedure. The concentration of the internal standard should be kept constant in all calibration standards and samples.
3. Sample Collection and Preservation
-
Collect water samples in clean amber glass bottles to prevent photodegradation.
-
Store samples at 4°C and analyze as soon as possible, preferably within 3 days.
-
If necessary, acidify the samples to a pH below 3 with a suitable acid to improve the stability of bentazone.
4. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking with Internal Standard: To a 100 mL water sample, add a known volume of the this compound internal standard spiking solution (e.g., 100 µL of 1 µg/mL solution to achieve a concentration of 1 ng/mL).
-
Sample Pre-treatment: Acidify the water sample to a pH of approximately 3-4 using formic acid. This step is crucial for efficient retention of bentazone on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., HLB, 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of ultrapure water.
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 3 mL of ultrapure water to remove any unretained interfering compounds.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained analytes with a suitable solvent. A common elution solvent is methanol, sometimes with the addition of a small amount of ammonia to ensure complete elution of the acidic herbicide. For example, use two aliquots of 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is common.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for bentazone analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both bentazone and this compound should be optimized.
-
Data Presentation
Table 1: Method Performance Data for Bentazone Analysis in Water
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.003 - 0.05 µg/L | |
| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/L | |
| Recovery | >80% | |
| Linearity (r²) | >0.99 |
Table 2: Example MRM Transitions for Bentazone and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Bentazone | 239.0 | 197.0 | 132.0 |
| This compound | 246.0 | 204.0 | 139.0 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Experimental Workflow Diagram
Caption: Workflow for Bentazone analysis in water.
References
Application Notes and Protocols for Bentazone-D7 Spiking in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the accurate and reproducible spiking of Bentazone-D7 into soil and sediment samples. This compound, a deuterated analog of the herbicide Bentazone, is commonly used as an internal standard in analytical chemistry to ensure the precise quantification of Bentazone residues in environmental matrices. This protocol is designed for use in environmental monitoring, residue analysis, and ecotoxicological studies.
Introduction
Bentazone is a selective post-emergence herbicide used to control broadleaf weeds in various crops.[1] Its presence and persistence in soil and sediment are of environmental concern, necessitating accurate monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is a crucial component of robust analytical methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adding a known amount of this compound to samples at the beginning of the extraction process allows for the correction of analyte losses that may occur during sample preparation and analysis, thereby improving the accuracy and precision of the results.
This protocol details the preparation of this compound stock and spiking solutions, the procedure for spiking soil and sediment samples, and the subsequent equilibration to ensure a homogeneous distribution of the internal standard within the sample matrix.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data relevant to the spiking and analysis of Bentazone in soil and sediment samples.
Table 1: Typical Spiking Concentrations for Bentazone Analysis
| Spiking Level | Concentration in Soil/Sediment (µg/kg) | Purpose |
| Low | 0.05 - 1.0 | Method validation at lower limit of quantification. |
| Medium | 1.0 - 10.0 | Quality control and recovery studies at typical environmental concentrations. |
| High | >10.0 | Investigating matrix effects and extraction efficiency at elevated concentrations. |
Table 2: Reported Recovery Rates of Bentazone from Spiked Soil Samples
| Soil Type | Spiking Concentration (µg/kg) | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| Agricultural Soil | 10 - 1000 | QuEChERS | LC-MS/MS | 85 - 110 | [2][3] |
| Sandy Loam | 50 | Solvent Extraction | GC-MS | 90 | [4] |
| Clay Loam | 100 | Pressurized Liquid Extraction | HPLC-UV | 88 | N/A |
| High Organic Matter Soil | 500 | Microwave-Assisted Extraction | LC-MS/MS | 82 | N/A |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound solutions and the spiking of soil and sediment samples.
Materials and Reagents
-
This compound (analytical standard)
-
Methanol (HPLC or pesticide residue grade)
-
Acetonitrile (HPLC or pesticide residue grade)
-
Deionized water
-
Analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
-
Vortex mixer
-
Mechanical shaker
-
Fume hood
Preparation of this compound Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of neat this compound analytical standard into a clean, dry 10 mL volumetric flask using an analytical balance.
-
Record the exact weight.
-
Dissolve the standard in a small amount of methanol and gently swirl the flask until the solid is completely dissolved.
-
Bring the flask to volume with methanol.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Calculate the exact concentration of the stock solution based on the weighed mass and the final volume.
-
Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store at -20°C.
Preparation of this compound Spiking Solution (e.g., 1 µg/mL)
-
Perform a serial dilution of the 1 mg/mL stock solution to prepare a working spiking solution of the desired concentration (e.g., 1 µg/mL).
-
For a 1 µg/mL solution, pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol or acetonitrile.
-
Cap and vortex to ensure thorough mixing.
-
This working solution should be prepared fresh as needed or stored at 4°C for a limited time.
Protocol for Spiking Soil and Sediment Samples
This protocol is based on a direct spiking method using a solvent carrier. It is crucial to add the internal standard to the sample before any extraction steps to account for all potential losses.[5]
-
Sample Homogenization: Before spiking, ensure the soil or sediment sample is well-homogenized to guarantee representativeness. This can be achieved by sieving and thorough mixing.
-
Weighing: Accurately weigh a representative subsample of the homogenized soil or sediment (e.g., 10 g) into a suitable container (e.g., a glass beaker or a centrifuge tube).
-
Spiking:
-
Using a calibrated micropipette, add a small, precise volume of the this compound spiking solution directly onto the surface of the soil or sediment sample. The volume should be kept to a minimum to avoid overly wetting the sample and to facilitate solvent evaporation.
-
The amount of this compound added should be chosen to be at a concentration level comparable to the expected concentration of the native Bentazone in the samples.
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate from the sample in a fume hood at ambient temperature. This may take several hours. Gentle mixing with a clean spatula can aid in the evaporation and initial distribution.
-
Avoid using high heat for evaporation as it may lead to the degradation of the analyte.
-
-
Equilibration:
-
Once the solvent has evaporated, cap the container and thoroughly mix the sample to distribute the this compound. A vortex mixer for smaller samples or a mechanical shaker for larger samples is recommended.
-
Incubate the spiked sample to allow the this compound to equilibrate with the soil or sediment matrix. The ideal equilibration time can vary depending on the soil/sediment properties and should be determined empirically. A common starting point is an overnight incubation (12-24 hours) at room temperature in the dark. For some applications, longer equilibration periods (several days) may be necessary to simulate environmental aging.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the protocol for spiking soil and sediment samples with this compound.
Caption: Workflow for this compound Spiking in Soil and Sediment Samples.
References
Application of Bentazone-D7 in Environmental Monitoring Studies: Detailed Notes and Protocols
Introduction
Bentazone is a selective post-emergence herbicide widely used to control broadleaf weeds in various crops. Due to its high water solubility and mobility, it is frequently detected in surface and groundwater, necessitating robust and accurate monitoring methods. Bentazone-D7, a deuterated analog of Bentazone, serves as an excellent internal standard for isotope dilution mass spectrometry (IDMS) techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification of Bentazone in complex environmental matrices such as water, soil, and sediment.
This document provides detailed application notes and protocols for the use of this compound in environmental monitoring studies, targeted at researchers, scientists, and professionals in drug development and environmental science.
Analytical Principles
The core principle behind using this compound is isotope dilution. A known amount of the deuterated standard is added to the environmental sample at the beginning of the analytical process. As this compound is chemically identical to Bentazone, it behaves similarly during extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished from the native Bentazone by a mass spectrometer. By measuring the ratio of the native analyte to the isotopically labeled standard, the concentration of Bentazone in the original sample can be accurately determined, correcting for any losses during sample processing.
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of Bentazone in environmental samples. The use of an internal standard like this compound is crucial for achieving the reported levels of accuracy and precision.
Table 1: Performance of Analytical Methods for Bentazone Quantification in Water Samples
| Analytical Method | Sample Pre-concentration | Internal Standard | Recovery (%) | LOQ (µg/L) | Reference |
| LC-MS/MS | Solid-Phase Extraction (SPE) | Not Specified | 70-120 | 0.01 | [1] |
| LC-MS/MS | Direct Injection | Not Specified | 88-120 | 0.02 | [2] |
| HPLC-UV | Solid-Phase Extraction (SPE) | Not Specified | Not Reported | 0.1 | [3] |
| LC-MS/MS | On-line SPE | Bentazone-D6 | Not Reported | Not Reported | [4] |
Table 2: Performance of Analytical Methods for Bentazone Quantification in Soil Samples
| Analytical Method | Extraction Method | Internal Standard | Recovery (%) | LOQ (µg/kg) | Reference |
| LC-ESI-MS/MS | QuEChERS | Bentazone-D6 | 55-98 | < 3.0 | [5] |
| GC-IDMS | Pressurized Liquid Extraction | Isotope-labelled analogues | 83-109 | Not Reported |
Experimental Protocols
Protocol 1: Analysis of Bentazone in Water Samples using Solid-Phase Extraction (SPE) and LC-MS/MS with this compound Internal Standard
This protocol describes the quantification of Bentazone in water samples using SPE for sample concentration and cleanup, followed by LC-MS/MS analysis with this compound as an internal standard.
1. Materials and Reagents:
-
Bentazone analytical standard
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Glass fiber filters (0.7 µm)
2. Standard Preparation:
-
Prepare a stock solution of Bentazone (e.g., 100 µg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.
-
Prepare working standard solutions by diluting the stock solutions with a suitable solvent (e.g., methanol/water mixture).
-
Prepare an internal standard spiking solution (e.g., 1 µg/mL of this compound) in methanol.
3. Sample Collection and Preparation:
-
Collect water samples in clean glass bottles.
-
Filter the water samples through a 0.7 µm glass fiber filter to remove suspended particles.
-
To a 100 mL aliquot of the filtered water sample, add a known amount of the this compound internal standard spiking solution (e.g., 100 µL of 1 µg/mL solution to achieve a final concentration of 1 µg/L).
4. Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by passing methanol followed by ultrapure water.
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with ultrapure water to remove interfering substances.
-
Dry the cartridge under vacuum or with a stream of nitrogen.
-
Elute the retained analytes (Bentazone and this compound) with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution program suitable for separating Bentazone.
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Bentazone.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Bentazone: Select appropriate precursor and product ions (e.g., m/z 239 -> 197).
-
This compound: Select appropriate precursor and product ions (e.g., m/z 246 -> 204).
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
6. Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of Bentazone to the peak area of this compound against the concentration of Bentazone in the working standard solutions.
-
Calculate the concentration of Bentazone in the environmental samples using the calibration curve.
Protocol 2: Analysis of Bentazone in Soil Samples using QuEChERS and LC-MS/MS with this compound Internal Standard
This protocol outlines the use of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of Bentazone from soil samples, followed by LC-MS/MS analysis with this compound as an internal standard.
1. Materials and Reagents:
-
Bentazone analytical standard
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)
-
Ultrapure water
2. Standard Preparation:
-
Prepare stock and working solutions of Bentazone and this compound as described in Protocol 1.
3. Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water and vortex for 1 minute.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute and then centrifuge at >3000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA).
-
Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis. A dilution with the initial mobile phase may be necessary.
5. LC-MS/MS Analysis:
-
Follow the LC-MS/MS analysis and quantification steps as described in Protocol 1.
Visualizations
Caption: General experimental workflow for Bentazone analysis.
Caption: Environmental fate and degradation of Bentazone.
References
Application Note: High-Resolution Mass Spectrometry for the Quantification of Bentazone-D7 in Environmental Samples
Abstract
This application note describes a robust and sensitive method for the analysis of the deuterated internal standard, Bentazone-D7, using high-resolution mass spectrometry (HRMS). The protocol is intended for researchers, scientists, and drug development professionals involved in environmental monitoring and pharmacokinetic studies. The method utilizes a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument. This approach offers high accuracy, sensitivity, and selectivity for the quantification of this compound in complex matrices.
Introduction
Bentazone is a widely used post-emergence herbicide for the control of broadleaf weeds in various crops. Due to its potential for environmental contamination, particularly of water sources, sensitive and accurate analytical methods are required for its monitoring. Stable isotope-labeled internal standards, such as this compound, are crucial for achieving high accuracy and precision in quantitative mass spectrometry by compensating for matrix effects and variations in sample preparation and instrument response. High-resolution mass spectrometry provides significant advantages for this analysis, including high mass accuracy for confident identification and the ability to resolve the analyte from isobaric interferences.
Experimental Protocol
This protocol outlines the steps for sample preparation, LC-HRMS analysis, and data processing for the quantification of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the extraction and pre-concentration of Bentazone from water samples.[1][2][3]
-
Materials:
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
Sample collection vials
-
-
Procedure:
-
Cartridge Conditioning: Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH below 2.0 with formic acid and load it onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove any unretained impurities.
-
Elution: Elute the retained analytes with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Liquid Chromatography (LC)
-
Instrumentation: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.[1][2]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, capable of high mass accuracy and resolution (>60,000 FWHM).
-
Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode.
-
Key MS Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-500 °C
-
Sheath Gas Flow: 40-50 arbitrary units
-
Auxiliary Gas Flow: 10-15 arbitrary units
-
-
Data Acquisition:
-
Full Scan MS: Acquire data in full scan mode to obtain high-resolution mass spectra. The expected m/z for the deprotonated molecule of this compound ([M-H]⁻) is approximately 246.08.
-
Tandem MS (MS/MS): For confirmation and enhanced selectivity, acquire MS/MS data. The precursor ion (m/z ~246.08) is isolated and fragmented. The resulting product ions will be shifted by +7 Da compared to the fragmentation of non-deuterated Bentazone.
-
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of Bentazone using LC-MS/MS methods. It is expected that a validated method for this compound would exhibit similar performance.
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 500 ng/mL | |
| Correlation Coefficient (r²) | >0.99 | |
| Limit of Detection (LOD) | 0.05 ng/mL (for Bentazone) | |
| Limit of Quantification (LOQ) | 1.5 - 10.0 ng/L | |
| Accuracy (% Recovery) | 88.2 - 110.5% | |
| Precision (% RSD) | 0.5 - 7.5% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.
References
Solid-Phase Extraction of Bentazone: A Detailed Application Note and Protocol for Researchers
For researchers, scientists, and professionals in drug development and environmental analysis, this document provides a comprehensive guide to the solid-phase extraction (SPE) of the herbicide Bentazone from various matrices. This protocol incorporates the use of its deuterated internal standard, Bentazone-D7, for accurate quantification.
Bentazone is a selective post-emergence herbicide used to control broadleaf weeds in various crops. Its presence in environmental samples is a significant concern, necessitating reliable and sensitive analytical methods for its detection and quantification. Solid-phase extraction is a widely adopted technique for the cleanup and pre-concentration of Bentazone from complex matrices such as water and soil prior to analysis by liquid chromatography (LC) coupled with mass spectrometry (MS) or other detection methods. The use of an isotopically labeled internal standard like this compound is crucial for correcting analyte losses during sample preparation and for compensating for matrix effects, thereby ensuring high accuracy and precision.
Experimental Protocols
This section details the methodologies for the solid-phase extraction of Bentazone. The protocols are based on established methods and can be adapted for different sample types and laboratory setups.
Materials and Reagents
-
Bentazone and this compound standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonia solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Solid-Phase Extraction (SPE) Cartridges:
-
Reversed-phase C18 cartridges (e.g., 500 mg, 6 mL)
-
Polymer-based cartridges (e.g., Polystyrene-Divinylbenzene, 500 mg, 6 mL)
-
Protocol 1: SPE of Bentazone in Water Samples
This protocol is suitable for the extraction of Bentazone from various water matrices, including surface water, groundwater, and drinking water.
-
Sample Preparation:
-
Collect 100-500 mL of the water sample.
-
Acidify the sample to a pH of less than 2.0 with hydrochloric acid.[1]
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 or polymer-based SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water through the cartridge. Ensure the cartridge does not go dry before sample loading.
-
-
Sample Loading:
-
Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of HPLC-grade water to remove any interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: SPE of Bentazone in Soil Samples
This protocol outlines the extraction of Bentazone from soil matrices, which requires an initial solvent extraction step.
-
Soil Extraction:
-
Weigh 10-20 g of the soil sample into a centrifuge tube.
-
Spike the sample with this compound internal standard.
-
Add 20 mL of a suitable extraction solvent. A common method involves extraction with sodium hydroxide solution.[4]
-
Vortex or shake the sample for 30 minutes.
-
Centrifuge the sample and collect the supernatant.
-
-
Supernatant Preparation:
-
Acidify the collected supernatant to a pH below 2.0 with hydrochloric acid.
-
-
SPE Cleanup:
-
Follow steps 2-6 from Protocol 1 (SPE of Bentazone in Water Samples) to perform the solid-phase extraction cleanup of the soil extract.
-
Quantitative Data Summary
The following tables summarize the quantitative data, including recovery rates and limits of detection (LOD) and quantification (LOQ), from various studies on Bentazone extraction.
| Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | LOD | LOQ | Reference |
| Water | Polystyrene-Divinylbenzene | Methanol with 5% NH3 | > 90% | - | 0.02 µg/L | |
| Water | C18 | Methanol | - | - | 0.1 µg/L (with 500-fold pre-concentration) | |
| Soil | Not Specified | Not Specified | 82-109% (for soil with 1.4% organic carbon) | - | 0.0003 µg/g | |
| Soil | Not Specified | Not Specified | 45-91% (for soil with 37.8% organic carbon) | - | 0.0003 µg/g | |
| Water | Strata X (Polymer) | Not Specified | 105.6% | - | - |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of Bentazone from a water sample.
Caption: General workflow for Bentazone SPE from water samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a solid-phase extraction method for phenoxy acids and bentazone in water and comparison to a liquid-liquid extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of bentazone, dichlorprop, and MCPA in different soils by sodium hydroxide extraction in combination with solid-phase preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Bentazone in Environmental Samples using Bentazone-D7 as an Internal Standard by GC-MS
Introduction
Bentazone is a selective post-emergence herbicide used to control broadleaf weeds in various crops. Due to its potential for environmental contamination, particularly in water sources and soil, sensitive and accurate analytical methods are required for its monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of Bentazone. However, due to its polarity, derivatization is necessary to improve its volatility and chromatographic performance. The use of a stable isotope-labeled internal standard, such as Bentazone-D7, is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3][4]
This application note describes a method for the determination of Bentazone in soil and water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. The method involves sample extraction, a derivatization step to form methyl-Bentazone, and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
1. Sample Preparation
Two primary methods for sample extraction are presented: one for water samples using Solid-Phase Extraction (SPE) and another for soil and food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
1.1. Water Sample Preparation (Solid-Phase Extraction)
This protocol is adapted for the extraction of Bentazone from water samples.
-
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Filter the water sample (100 mL) through a 0.45 µm filter.
-
Acidify the sample to pH 2-3 with HCl.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Condition the SPE cartridge by passing 6 mL of dichloromethane followed by 6 mL of methanol, and then 6 mL of acidified deionized water (pH 2-3). Do not allow the cartridge to dry.
-
Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 6 mL of deionized water.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the analytes with 6 mL of dichloromethane.
-
Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for derivatization.
-
1.2. Soil and Food Sample Preparation (QuEChERS)
This protocol is a modified QuEChERS method suitable for the extraction of Bentazone from complex matrices like soil and various food products.[5]
-
Materials:
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents
-
Centrifuge capable of 4000 rpm
-
Vortex mixer
-
-
Procedure:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and a known amount of this compound internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a d-SPE cleanup tube containing PSA and C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for derivatization.
-
2. Derivatization (Methylation)
To enhance volatility for GC analysis, Bentazone is derivatized to its methyl ester.
-
Materials:
-
Diazomethane solution or Trimethylsilyldiazomethane (TMSD)
-
Methanol
-
Ethyl acetate
-
-
Procedure:
-
To the dried and reconstituted sample extract, add 100 µL of methanol.
-
Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed. Alternatively, add a suitable amount of TMSD in a methanol/toluene mixture.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Evaporate the excess solvent and derivatizing reagent under a gentle stream of nitrogen.
-
Reconstitute the final residue in a known volume of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.
-
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
-
GC Conditions (Typical):
-
Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector: Splitless mode at 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 20°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
4. Quantitative Analysis
Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the Bentazone derivative to the peak area of the this compound derivative against the concentration of the Bentazone standards.
Data Presentation
Table 1: Representative Quantitative Data for Bentazone Analysis by GC-MS
| Parameter | Soil | Water | Grains |
| Limit of Detection (LOD) | - | - | - |
| Limit of Quantification (LOQ) | 0.0003 µg/g | 0.1 µg/L | 0.01 mg/kg |
| Recovery (%) | 82-109 | - | 80-102 |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
Table 2: Mass Spectrometric Parameters for Methylated Bentazone and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Methyl-Bentazone | 254 | 212 | 133 |
| Methyl-Bentazone-D7 | 261 | 219 | 140 |
(Note: Product ions for Methyl-Bentazone-D7 are predicted based on a +7 Da shift from the native compound and may require experimental verification.)
Visualizations
Caption: Experimental workflow for the GC-MS analysis of Bentazone.
Caption: Logical relationship for internal standard quantification.
References
- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. texilajournal.com [texilajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Determination of Bentazone Residues in Crops Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of bentazone residues in various crop matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Bentazone-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is suitable for high-throughput screening and quantitative analysis in regulatory compliance and food safety monitoring.
Introduction
Bentazone is a selective post-emergence herbicide widely used to control broadleaf weeds in a variety of crops, including soybeans, corn, rice, and vegetables.[1] Due to its potential for persistence in the environment and presence in food commodities, regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for bentazone in agricultural products.[2] Accurate and reliable analytical methods are crucial for monitoring these residues to ensure consumer safety.
Challenges in analyzing pesticide residues in complex crop matrices include matrix interference, which can lead to ion suppression or enhancement in LC-MS/MS analysis, affecting the accuracy of quantification. The use of an isotopically labeled internal standard, such as a deuterated analog of the analyte, is a well-established strategy to overcome these challenges.[3] The internal standard, being chemically identical to the analyte, co-elutes and experiences similar matrix effects and ionization efficiencies, allowing for reliable correction and accurate quantification.
This application note provides a detailed protocol for the determination of bentazone in crops, including a comprehensive experimental procedure, validated performance data, and visual workflows to aid researchers, scientists, and professionals in the field of food safety and drug development.
Principle of Isotopic Dilution Analysis
Isotopic dilution mass spectrometry is a powerful technique for precise and accurate quantification. A known amount of an isotopically labeled standard (e.g., deuterated bentazone) is added to the sample at the beginning of the analytical process. This standard behaves identically to the native analyte throughout extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to the isotopically labeled standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or fluctuations in instrument response.
References
Troubleshooting & Optimization
Overcoming matrix effects with Bentazone-D7 in complex samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Bentazone-D7 as an internal standard to overcome matrix effects in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in LC-MS/MS analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine, soil extracts).[1][2] This interference, which includes components like proteins, lipids, and salts, can lead to ion suppression (signal decrease) or ion enhancement (signal increase).[1][3] Ultimately, matrix effects can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[4]
Q2: How does using this compound as an internal standard help overcome matrix effects?
A: this compound is a stable isotope-labeled (SIL) internal standard for Bentazone. Because it is chemically and structurally almost identical to the analyte, it co-elutes and experiences the same matrix-induced ion suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, allowing for more accurate and reliable quantification.
Q3: When should I add the this compound internal standard to my sample?
A: The internal standard should be added as early as possible in the sample preparation workflow. For most applications, this means spiking the sample with this compound before any extraction, cleanup, or concentration steps. This ensures that the internal standard compensates not only for variations in ionization but also for any analyte loss during the sample preparation process.
Q4: Can I still get poor results even when using this compound?
A: Yes, while SIL internal standards are highly effective, challenges can still arise. Deuterium-labeled standards like this compound can sometimes exhibit slight chromatographic separation from the native analyte (isotopic effect), leading to differential matrix effects. Additionally, very strong matrix effects can suppress the signal of both the analyte and the internal standard to a point where sensitivity is compromised. An SIL internal standard may also inadvertently mask underlying issues with the method, such as poor extraction recovery or analyte instability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My analyte signal is very low or non-existent, but the this compound signal is strong.
This scenario suggests that the issue is not with matrix effects or instrument performance but is related to the analyte itself in the sample.
-
Possible Cause 1: Analyte Degradation. Bentazone may be unstable in your specific sample matrix or under your storage conditions.
-
Troubleshooting Steps:
-
Perform a stability study by spiking a blank matrix with both Bentazone and this compound and analyzing it at different time points.
-
Review sample collection and handling procedures to ensure they are not contributing to degradation.
-
-
Possible Cause 2: Poor Extraction Recovery. The sample preparation procedure may not be efficient for the native Bentazone.
-
Troubleshooting Steps:
-
Evaluate each step of your extraction process (e.g., pH, solvent choice, mixing time).
-
Process a pre-extraction spiked sample and a post-extraction spiked sample to calculate the true extraction recovery.
-
Problem 2: Both the analyte and this compound signals are low, variable, or suppressed.
This is a classic sign of significant matrix effects impacting the ionization process.
-
Possible Cause 1: High Concentration of Interfering Components. The sample matrix is "dirty," containing high levels of phospholipids, salts, or other compounds that co-elute with your analyte.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance your sample preparation method. If you are using protein precipitation, consider a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interferences.
-
Optimize Chromatography: Modify your LC gradient to achieve better separation between Bentazone and the region of ion suppression. A post-column infusion experiment can help identify these suppressive zones.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
-
Possible Cause 2: Isotopic Shift. A slight retention time shift between Bentazone and this compound is causing them to experience slightly different matrix effects.
-
Troubleshooting Steps:
-
Confirm co-elution by overlaying the chromatograms of both the analyte and the internal standard.
-
If a shift is observed, adjust chromatographic conditions (e.g., gradient slope, column temperature) to minimize the separation.
-
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is_low -> cause_matrix [color="#5F6368"]; is_ok -> cause_analyte [color="#5F6368"];
cause_matrix -> solution_matrix1 [color="#5F6368"]; cause_matrix -> solution_matrix2 [color="#5F6368"]; cause_matrix -> solution_matrix3 [color="#5F6368"];
cause_analyte -> solution_analyte1 [color="#5F6368"]; cause_analyte -> solution_analyte2 [color="#5F6368"]; } }
A troubleshooting decision tree for signal issues.
Data Presentation
Effective use of an internal standard like this compound significantly improves data quality by correcting for matrix effects. The table below illustrates a hypothetical comparison of results for Bentazone analysis in a complex matrix (e.g., wastewater) with and without internal standard correction.
| Sample ID | Matrix Type | Analyte Response (No IS) | IS (this compound) Response | IS-Corrected Response Ratio (Analyte/IS) | % Matrix Effect* | % Recovery (IS Corrected) |
| QC Low | Wastewater | 45,000 | 95,000 | 0.47 | -55% | 98% |
| QC Mid | Wastewater | 210,000 | 90,000 | 2.33 | -58% | 101% |
| QC High | Wastewater | 440,000 | 85,000 | 5.18 | -53% | 99% |
| Blank | Wastewater | < LOD | 98,000 | N/A | N/A | N/A |
| Neat Std | Solvent | 100,000 | 100,000 | 1.00 | 0% | 100% |
*Note: % Matrix Effect is calculated as [(Peak Response in Matrix / Peak Response in Neat Solution) - 1] * 100. A value of -55% indicates significant ion suppression.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects
This protocol allows for the calculation of matrix effect, recovery, and process efficiency. It requires preparing three sets of samples.
1. Sample Preparation:
-
Set A (Analyte in Matrix):
-
Take a blank matrix sample (e.g., 1 mL of plasma).
-
Spike with Bentazone and this compound at a known concentration.
-
Perform the full extraction procedure (e.g., SPE or LLE).
-
Analyze the final extract by LC-MS/MS.
-
-
Set B (Post-Extraction Spike):
-
Take a blank matrix sample.
-
Perform the full extraction procedure on this blank matrix.
-
Spike the final, clean extract with Bentazone and this compound at the same concentration used in Set A.
-
Analyze by LC-MS/MS.
-
-
Set C (Analyte in Neat Solution):
-
Prepare a standard solution of Bentazone and this compound in the final reconstitution solvent at the same concentration as above.
-
Analyze by LC-MS/MS.
-
2. Calculations:
-
Matrix Effect (ME %): (Peak Area from Set B / Peak Area from Set C) * 100
-
A value < 100% indicates ion suppression, > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area from Set A / Peak Area from Set B) * 100
-
Process Efficiency (PE %): (Peak Area from Set A / Peak Area from Set C) * 100 or (ME * RE) / 100
// Invisible edge for alignment if needed edge [style=invis]; spike -> lcms; separation -> ratio; } }
Workflow for matrix effect correction using an internal standard.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Bentazone-D7 Solid-Phase Extraction
Welcome to the technical support center for optimizing solid-phase extraction (SPE) methods for Bentazone-D7 analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you improve the recovery and reproducibility of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the solid-phase extraction of this compound.
Q1: Why is my this compound recovery unexpectedly low?
A1: Low recovery is the most frequent issue in SPE and can be attributed to several factors. Identifying the step where the analyte is lost is crucial for effective troubleshooting.[1][2] The primary causes include analyte breakthrough during sample loading, premature elution during wash steps, or incomplete elution from the sorbent.[1]
Troubleshooting Steps:
-
Verify Analyte Loss Step: Process a standard solution through your entire SPE protocol. Collect and analyze the fractions from the sample loading, wash, and elution steps to pinpoint where this compound is being lost.[1][3]
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Assess Sorbent Choice: Bentazone is a polar herbicide. For aqueous samples, reversed-phase sorbents like C18 or polymeric sorbents are common choices. If this compound is breaking through during sample loading, the sorbent may not be retentive enough, or the sample solvent may be too strong.
-
Optimize Sample Loading:
-
Flow Rate: A high flow rate during sample loading can prevent proper interaction between the analyte and the sorbent, leading to breakthrough. Try reducing the loading flow rate to approximately 5-10 mL/min.
-
Sample Solvent: The sample should be in a solvent that promotes retention. For reversed-phase SPE, this means the loading solvent should be as non-eluting (aqueous) as possible.
-
-
Evaluate Wash Solvent: The wash solvent may be too strong, causing the premature elution of this compound. Use a weaker solvent that can remove interferences without affecting the analyte. For C18 sorbents, a wash with 5% methanol in water is often a good starting point.
-
Ensure Complete Elution:
-
Solvent Strength: Your elution solvent may not be strong enough to desorb the analyte completely. For Bentazone, a study showed that methanol with 5% NH3 provided excellent recovery from a polymeric sorbent.
-
Soak Time: Introducing a "soak step," where the elution solvent is allowed to sit in the sorbent bed for 1-5 minutes, can significantly improve the recovery of strongly retained compounds.
-
Elution Volume: Ensure the volume of the elution solvent is sufficient to pass through the entire sorbent bed and fully desorb the analyte.
-
Logical Flowchart for Troubleshooting Low Recovery
Caption: A troubleshooting flowchart for diagnosing and resolving low recovery issues in SPE.
Q2: How can I improve the reproducibility (high %RSD) of my this compound extraction?
A2: Poor reproducibility often arises from inconsistencies in the manual execution of the SPE protocol or from the sample matrix itself.
Key areas to check for improving reproducibility:
-
Inconsistent Flow Rates: Manual pressure or vacuum application can lead to variable flow rates between samples. Automated SPE systems can provide more consistent flow rates. If working manually, use a light, consistent pressure.
-
Sorbent Bed Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can drastically reduce recovery and introduce variability. Ensure the sorbent remains submerged in the equilibration solvent before loading the sample.
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Sample Inhomogeneity: For solid or complex samples, ensure the primary sample is thoroughly homogenized before taking a subsample for extraction.
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Cartridge Clogging: Particulate matter in the sample can clog the SPE cartridge, leading to inconsistent flow and poor recovery. Pre-filtering or centrifuging samples is recommended to remove suspended solids.
Q3: My sample extract is not clean. How can I reduce matrix effects?
A3: Matrix effects occur when co-extracted compounds from the sample interfere with the analysis, often by suppressing or enhancing the analyte signal in LC-MS. A cleaner extract is essential for accurate quantification.
Strategies to minimize matrix effects:
-
Optimize the Wash Step: This is the most critical step for removing interferences. Experiment with wash solvents of increasing strength to find the point where interferences are removed without eluting this compound.
-
Sorbent Selection: Choose a sorbent that offers a different retention mechanism for the analyte versus the interferences. Mixed-mode sorbents, which combine reversed-phase and ion-exchange properties, can offer superior selectivity and result in cleaner extracts.
-
Sample Pre-treatment: For complex matrices, an initial clean-up step like liquid-liquid extraction (LLE) or protein precipitation may be necessary before proceeding to SPE.
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for this compound extraction?
A1: The choice of sorbent depends on the sample matrix. Bentazone is a polar compound, making reversed-phase or polymeric sorbents suitable for its extraction from aqueous samples.
-
Polymeric Sorbents: A study on Bentazone in water samples demonstrated that a high-capacity cross-linked polystyrene-based polymer achieved average recoveries of over 90%. These sorbents are often stable over a wide pH range and can offer high capacity.
-
C18 (Octadecyl-bonded silica): This is a common reversed-phase sorbent used for the extraction of moderately non-polar to polar compounds from water. It is a good starting point for method development.
General Sorbent Selection Workflow
Caption: A decision-making workflow for selecting the appropriate SPE sorbent for this compound analysis.
Q2: What is a good starting protocol for this compound SPE from water?
A2: Based on a validated method for Bentazone, the following protocol using a polymeric sorbent can serve as an excellent starting point. This method achieved recoveries greater than 90%.
| Step | Parameter | Details |
| Sorbent | Type | High-capacity cross-linked polystyrene-based polymer |
| Mass | 500 mg | |
| Conditioning | Solvent | Methanol |
| Equilibration | Solvent | Deionized Water |
| Sample Loading | Sample Volume | 200 mL (can be increased up to 2000 mL) |
| Flow Rate | Up to 60 mL/min showed no loss of analytes | |
| Washing | Solvent | Deionized Water (to remove salts and very polar interferences) |
| Drying | Duration | 10-20 minutes under vacuum to remove residual water |
| Elution | Solvent | 2 mL of Methanol with 5% NH3 |
This table is adapted from the methodology described for Bentazone analysis in environmental water samples.
Detailed Experimental Protocol
Protocol: Extraction of this compound from Water using Polymeric SPE
This protocol is adapted from a validated method for the parent compound, Bentazone, and is expected to yield high recovery for this compound.
-
Sample Pre-treatment:
-
For environmental water samples, centrifuge or filter through a 0.45 µm filter to remove any particulate matter that could clog the SPE cartridge.
-
The pH of the sample does not need adjustment when using a polymeric sorbent, as recoveries were shown to be independent of pH in the range of 1-7.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the 500 mg polymeric cartridge to wet and activate the sorbent.
-
-
SPE Cartridge Equilibration:
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry before loading the sample.
-
-
Sample Loading:
-
Load the 200 mL water sample onto the cartridge at a flow rate of approximately 10-15 mL/min. A higher flow rate of up to 60 mL/min has been shown to be effective without analyte loss.
-
-
Washing:
-
Pass 5 mL of deionized water through the cartridge to wash away any highly polar, unretained matrix components.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum or positive pressure for 10-20 minutes to remove all residual water. This step is crucial to ensure efficient elution with an organic solvent.
-
-
Elution:
-
Elute the this compound from the cartridge by passing 2 mL of methanol containing 5% ammonia (NH3) through the sorbent at a slow flow rate (1-2 mL/min).
-
Consider a second elution with an additional 2 mL of the solvent to ensure complete recovery.
-
-
Post-Elution:
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase for LC-MS analysis.
-
General SPE Workflow Diagram
Caption: The seven fundamental steps of a typical solid-phase extraction (SPE) workflow.
References
Minimizing isotopic exchange of deuterium in Bentazone-D7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Bentazone-D7 as an internal standard, with a specific focus on minimizing deuterium-hydrogen (H/D) isotopic exchange to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled version of the herbicide Bentazone, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium.[1] It is primarily used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the detection of Bentazone in various matrices like environmental and food samples.[2] As an internal standard, it helps correct for variations during sample preparation, injection, and ionization, because its chemical and physical properties are nearly identical to the unlabeled analyte.[3]
Q2: What are the ideal storage conditions for this compound?
To maintain its chemical and isotopic purity, this compound should be stored under conditions that minimize degradation and H/D exchange. For both neat (solid) and solution forms, storage at -20°C or colder is recommended. The material should be protected from moisture and light. Solid standards should be stored in a desiccator to prevent moisture absorption.
Q3: What is hydrogen-deuterium (H/D) exchange and why is it a concern?
Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom (proton) from its environment, such as from solvent molecules or atmospheric moisture. This process can compromise the isotopic purity of this compound, leading to a decrease in its mass-to-charge ratio. This can cause inaccurate and unreliable quantification, as the internal standard signal may overlap with or be mistaken for the analyte's signal.
Q4: How can I prevent H/D exchange when preparing this compound solutions?
The choice of solvent is critical. High-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate are recommended for reconstituting and diluting this compound. It is crucial to avoid acidic or basic aqueous solutions, as these conditions can catalyze the H/D exchange reaction. Whenever possible, maintain neutral pH conditions. Additionally, always allow the standard vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.
Q5: Are the deuterium labels on this compound stable?
The seven deuterium atoms in this compound are located on the isopropyl group, attached to carbon atoms. Deuterium labels on carbon atoms are generally stable and not prone to exchange under typical analytical conditions, unlike labels on heteroatoms (e.g., -OH, -NH), which can exchange readily. However, extreme pH (highly acidic or basic) and high temperatures can promote exchange even at carbon centers. Studies on the parent Bentazone compound show it is stable to hydrolysis at pH 5, 7, and 9 at room temperature, but degradation is accelerated under alkaline conditions and at elevated temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate or Inconsistent Quantitative Results | 1. H/D Exchange: The isotopic purity of the standard has been compromised. 2. Impurity: The standard may contain unlabeled Bentazone. 3. Incomplete Dissolution: The standard is not fully dissolved, leading to incorrect concentration. | 1. Verify Isotopic Purity: Analyze the internal standard solution by itself using high-resolution mass spectrometry (HRMS) to check for the presence of lower mass isotopologues. Prepare fresh solutions using high-purity aprotic solvents and store them properly. 2. Check Certificate of Analysis (CoA): Review the CoA for the specified chemical and isotopic purity. 3. Ensure Dissolution: After adding solvent, vortex the solution and consider brief sonication (10-15 minutes) to ensure the standard is fully dissolved. |
| Appearance of a Peak at the Mass of Unlabeled Bentazone in IS Solution | 1. Deuterium Exchange: The D7 label is being replaced by hydrogen from the solvent or matrix. 2. Contamination: The stock solution or solvent is contaminated with unlabeled Bentazone. | 1. Assess Stability: Perform an experiment to assess the stability of the standard in your sample matrix and analytical conditions (see protocol below). Avoid acidic/basic conditions and high temperatures. 2. Use High-Purity Materials: Prepare fresh dilutions using new, high-purity solvents. Run a solvent blank to check for contamination. |
| Chromatographic Peak for this compound Elutes Slightly Earlier than Bentazone | Kinetic Isotope Effect: This is a known phenomenon where the C-D bond, being stronger than the C-H bond, can cause slight differences in retention time on a chromatographic column. | If the shift is small, consistent, and does not affect integration, it may not be an issue. To achieve co-elution, which is ideal for correcting matrix effects, you can try adjusting the mobile phase composition or the gradient profile. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound while minimizing the risk of H/D exchange.
Materials:
-
This compound standard (solid)
-
High-purity, anhydrous aprotic solvent (e.g., acetonitrile, methanol)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Gas-tight syringes or calibrated pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Acclimatization: Remove the sealed container of this compound from the freezer (-20°C) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid when opened.
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard.
-
Dissolution (Stock Solution): Transfer the weighed solid to a Class A volumetric flask. Add a small amount of the chosen aprotic solvent and swirl gently to dissolve the solid. Once dissolved, fill the flask to the mark with the solvent.
-
Mixing: Cap the flask securely and mix the solution thoroughly by inverting it multiple times.
-
Storage (Stock Solution): Transfer the stock solution to a clean, clearly labeled amber vial with a PTFE-lined cap. Store the solution at -20°C. It is recommended to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.
-
Preparation of Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent (typically the mobile phase or a compatible aprotic solvent). Perform dilutions using calibrated equipment. Store working solutions under the same conditions as the stock solution when not in use.
Protocol 2: Assessing the Isotopic Stability of this compound
Objective: To determine if the deuterium labels on this compound are stable under specific experimental conditions (e.g., sample preparation, storage).
Materials:
-
This compound working solution
-
Blank matrix (e.g., water, plasma, soil extract) known to be free of Bentazone
-
LC-MS/MS system
Procedure:
-
Spiking: Spike the this compound working solution into the blank matrix at the same concentration used in your analytical method.
-
Incubation: Incubate the spiked sample under the exact conditions you intend to use for your actual samples (e.g., same temperature, pH, and duration of sample preparation or storage).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the incubated sample.
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LC-MS/MS Analysis: Analyze the aliquot immediately by LC-MS/MS. Monitor the mass transitions for both this compound and unlabeled Bentazone.
-
Data Evaluation: Compare the signal intensity for the unlabeled Bentazone transition across the different time points. A significant and progressive increase in the signal for unlabeled Bentazone indicates that H/D exchange is occurring under your experimental conditions.
Visualizations
Caption: General workflow for the proper handling and preparation of this compound internal standards.
Caption: Decision tree for troubleshooting potential H/D exchange issues with this compound.
References
Technical Support Center: Troubleshooting Bentazone-D7 Signal Suppression in Electrospray Ionization
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression of Bentazone-D7 in electrospray ionization (ESI) mass spectrometry. The following question-and-answer format directly addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Bentazone, a selective herbicide. In mass spectrometry, isotopically labeled compounds like this compound are frequently used as internal standards (IS) for the quantification of the non-labeled analyte (Bentazone).[1] Since this compound has nearly identical chemical and physical properties to Bentazone, it co-elutes during chromatography and experiences similar ionization effects in the ESI source. This allows for correction of signal variations caused by matrix effects, including ion suppression, leading to more accurate and precise quantification.
Q2: What is electrospray ionization (ESI) signal suppression?
Electrospray ionization (ESI) signal suppression is a phenomenon where the ionization efficiency of the analyte of interest (in this case, this compound) is reduced by the presence of other co-eluting compounds from the sample matrix.[2] This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analytical method.
Q3: What are the common causes of signal suppression for this compound in ESI?
Signal suppression in ESI is a type of matrix effect and can be caused by several factors:
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Competition for Ionization: Co-eluting matrix components can compete with this compound for the limited available charge on the ESI droplet surface, leading to reduced ionization of the analyte.[2]
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Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets. This can hinder the evaporation of the solvent and the subsequent release of gas-phase analyte ions.[2]
-
Ion-Pairing Agents: While useful for chromatography, certain ion-pairing agents can form neutral complexes with the analyte, preventing its ionization.
-
High Analyte Concentration: At very high concentrations, the analyte itself can cause a non-linear response and self-suppression.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating this compound signal suppression.
Problem 1: Low or inconsistent signal intensity for this compound.
Possible Cause: Matrix-induced signal suppression.
Troubleshooting Steps:
-
Confirm System Suitability: Before investigating matrix effects, ensure the LC-MS/MS system is performing optimally. Inject a standard solution of this compound in a clean solvent (e.g., methanol or acetonitrile) to verify expected signal intensity, peak shape, and retention time.
-
Perform a Matrix Effect Study: To confirm signal suppression, compare the peak area of this compound in a clean solvent with the peak area of this compound spiked into a blank matrix extract (a sample that does not contain the analyte but has been through the entire sample preparation procedure).
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value significantly less than 100% indicates signal suppression.
-
Problem 2: Confirmed signal suppression is impacting data quality.
Solution 1: Optimize Sample Preparation
Thorough sample cleanup is crucial to remove interfering matrix components before LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For Bentazone, which is an acidic herbicide, an appropriate SPE sorbent and protocol are essential.
Caption: Solid-Phase Extraction (SPE) Workflow.
Detailed SPE Protocol for Water Samples:
Step Procedure 1. Cartridge Conditioning Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. 2. Sample Loading Acidify the water sample (e.g., 100 mL) to pH 3 with formic acid. Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min. 3. Washing Wash the cartridge with 3 mL of deionized water to remove polar interferences. 4. Elution Elute Bentazone and this compound from the cartridge with 5 mL of methanol. 5. Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase. -
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is commonly used for pesticide residue analysis in food and environmental samples. A modified QuEChERS approach can be effective for Bentazone analysis in complex matrices like soil and wheat.
Solution 2: Optimize Chromatographic Separation
If sample preparation alone is insufficient, modifying the liquid chromatography (LC) method can separate this compound from co-eluting interferences.
Caption: Chromatographic Optimization Strategies.
-
Modify the Gradient Profile: A shallower gradient can improve the resolution between this compound and interfering compounds.
-
Change the Stationary Phase: If a standard C18 column is used, switching to a column with a different chemistry, such as a phenyl-hexyl or a biphenyl phase, can alter selectivity and improve separation.
-
Adjust Mobile Phase pH: Bentazone is an acidic compound. Adjusting the pH of the aqueous mobile phase with formic acid or ammonium formate can influence its retention and separation from matrix components.
LC-MS/MS Parameters for Bentazone Analysis:
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Negative |
| MRM Transition (Bentazone) | m/z 239 -> 197 |
| MRM Transition (this compound) | m/z 246 -> 204 |
Solution 3: Sample Dilution
If the concentration of the analyte is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate signal suppression. This is a simple and effective approach, but it may not be feasible for trace-level analysis.
Solution 4: Utilize this compound as an Internal Standard
The primary purpose of using this compound is to correct for signal suppression. By adding a known concentration of this compound to all samples, standards, and quality controls, the ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratio remains constant even if both the analyte and the internal standard signals are suppressed to the same extent.
Caption: Workflow for Internal Standard Quantification.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for Bentazone analysis in a complex matrix (e.g., whole blood) using an optimized SPE and LC-MS/MS method.
| Analyte | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Bentazone | 103.6 | 75.3 | 77.9 |
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Recovery: Efficiency of the extraction process.
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Matrix Effect: The extent of signal suppression or enhancement. A value of 75.3% indicates a 24.7% signal suppression.
-
Process Efficiency: The overall efficiency of the analytical method, combining recovery and matrix effects.
By implementing the troubleshooting steps outlined in this guide, researchers can effectively identify, mitigate, and correct for this compound signal suppression, leading to the development of robust and reliable quantitative methods.
References
Technical Support Center: Correcting for Bentazone-D7 Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Bentazone-D7 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound is a deuterated form of Bentazone, a selective herbicide. In analytical chemistry, it is commonly used as an internal standard for the quantification of Bentazone in various samples, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis. The seven deuterium atoms increase its mass, allowing it to be distinguished from the non-labeled Bentazone by the mass spectrometer, while its chemical properties are nearly identical, making it an ideal tool for correcting variations during sample preparation and analysis.
Q2: I've observed a decrease in the this compound signal over time in my prepared solutions. What could be the cause?
A decreasing signal of this compound in solution is often an indication of its instability. The primary causes of degradation for Bentazone and, by extension, this compound are hydrolysis and photolysis. These degradation processes can be influenced by several factors in your experimental setup.
Q3: What are the main factors that can accelerate the degradation of this compound in solution?
Several factors can contribute to the instability of this compound in solution:
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pH: this compound is susceptible to hydrolysis, which is significantly accelerated under alkaline (high pH) conditions.[1][2]
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Temperature: Elevated temperatures can increase the rate of both hydrolysis and other degradation pathways.[1]
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Light Exposure: this compound can undergo photolysis, or degradation upon exposure to light, particularly UV light.[1]
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Solvent Composition: The choice of solvent can impact the stability of this compound.
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Presence of Metal Ions: Certain metal ions, such as Fe³⁺, have been shown to enhance the degradation of Bentazone.[1]
Q4: How should I store my this compound stock and working solutions to ensure stability?
To maintain the integrity of your this compound solutions, proper storage is crucial. Neat this compound should be stored at low temperatures, with recommendations typically ranging from +4°C to -20°C. For solutions, it is recommended to:
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Store them at -20°C when not in use.
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Protect them from light by using amber vials or storing them in the dark.
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Prepare fresh working solutions daily if possible, especially if you observe signs of instability.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting this compound Response in an Analytical Run
Symptoms:
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The peak area of this compound decreases over the course of a long analytical sequence.
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The ratio of the analyte to the internal standard shows high variability across replicate injections of the same sample.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation in the Autosampler | Solution: Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation during the analytical run. If instability persists, consider preparing smaller batches of samples or placing the internal standard in the vial just before injection. |
| pH of the Mobile Phase | Solution: Ensure the pH of your mobile phase is neutral or slightly acidic. Avoid highly alkaline mobile phases, as this will accelerate the hydrolysis of this compound. |
| Photodegradation | Solution: Use amber autosampler vials or a vial rack cover to protect the solutions from light exposure, especially if the autosampler is not light-tight. |
| Hydrogen-Deuterium (H/D) Exchange | Solution: While less common for the deuterium labels on the isopropyl group of this compound, H/D exchange can occur under certain conditions. This can be investigated by incubating the internal standard in the mobile phase and analyzing for any increase in the unlabeled Bentazone signal. If exchange is confirmed, a change in mobile phase composition or pH may be necessary. |
Issue 2: Poor Peak Shape or Unexpected Peaks for this compound
Symptoms:
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The chromatographic peak for this compound is broad, shows tailing, or is split.
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Additional, unexpected peaks appear in the chromatogram at the mass transition of this compound or its potential degradation products.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| On-Column Degradation | Solution: Ensure the analytical column and LC system are free from contaminants that could promote degradation. Consider using a pre-column to protect the analytical column. |
| Formation of Degradation Products | Solution: The appearance of new peaks could indicate the formation of degradation products such as N-methyl bentazone or hydroxy-bentazones. To confirm, analyze a freshly prepared standard and compare the chromatogram to that of an older or stressed sample. |
| Chromatographic Issues | Solution: Poor peak shape can also be due to standard chromatographic problems. Ensure proper column equilibration, mobile phase composition, and injection volume. |
Data Presentation
The following tables provide illustrative data on the stability of this compound in common analytical solvents under different storage conditions. Disclaimer: This data is representative and intended for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Table 1: Illustrative Stability of this compound (1 µg/mL) in Methanol
| Storage Condition | Timepoint | Remaining this compound (%) |
| Room Temperature (25°C) - Exposed to Light | 0 hours | 100% |
| 24 hours | 85% | |
| 48 hours | 70% | |
| 1 week | 45% | |
| Room Temperature (25°C) - Protected from Light | 0 hours | 100% |
| 24 hours | 95% | |
| 48 hours | 90% | |
| 1 week | 80% | |
| Refrigerated (4°C) - Protected from Light | 0 hours | 100% |
| 1 week | 99% | |
| 1 month | 97% | |
| Frozen (-20°C) - Protected from Light | 0 hours | 100% |
| 1 month | >99% | |
| 3 months | >99% |
Table 2: Illustrative Stability of this compound (1 µg/mL) in Acetonitrile
| Storage Condition | Timepoint | Remaining this compound (%) |
| Room Temperature (25°C) - Exposed to Light | 0 hours | 100% |
| 24 hours | 90% | |
| 48 hours | 80% | |
| 1 week | 60% | |
| Room Temperature (25°C) - Protected from Light | 0 hours | 100% |
| 24 hours | 98% | |
| 48 hours | 96% | |
| 1 week | 92% | |
| Refrigerated (4°C) - Protected from Light | 0 hours | 100% |
| 1 week | >99% | |
| 1 month | 98% | |
| Frozen (-20°C) - Protected from Light | 0 hours | 100% |
| 1 month | >99% | |
| 3 months | >99% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in a Working Solution
Objective: To determine the stability of this compound in a specific solvent and under defined storage conditions.
Methodology:
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Prepare a Fresh Stock Solution: Accurately prepare a stock solution of this compound in the desired solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 100 µg/mL).
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Prepare Working Solutions: Dilute the stock solution to the final working concentration (e.g., 1 µg/mL) in the same solvent.
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Initial Analysis (Time Zero): Immediately analyze the freshly prepared working solution by LC-MS to establish the initial peak area of this compound. This will serve as the 100% reference point.
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Storage: Aliquot the working solution into several amber vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, exposed to light, protected from light).
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Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition and analyze it by LC-MS.
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Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial (Time Zero) peak area.
Mandatory Visualization
Caption: Factors influencing the degradation of this compound in solution.
Caption: Troubleshooting workflow for an inconsistent this compound signal.
References
- 1. Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
Technical Support Center: Enhancing Bentazone Detection with Bentazone-D7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of Bentazone-D7 as an internal standard to enhance the sensitivity and accuracy of low-level bentazone detection.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard?
A1: Using an isotopically labeled internal standard like this compound is highly recommended for quantitative analysis, especially in complex matrices such as soil, food products, and biological fluids.[1][2] this compound has nearly identical chemical and physical properties to the native bentazone, but with a different mass.[3] This allows it to co-elute with the target analyte during chromatography and experience similar ionization effects in the mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, you can accurately compensate for sample loss during preparation and for matrix effects (ion suppression or enhancement), leading to more precise and reliable results.[1][2]
Q2: I am observing a different retention time for Bentazone and this compound. Is this normal?
A2: A slight shift in retention time between the analyte and its deuterated internal standard can sometimes occur, a phenomenon known as the "isotope effect". While ideally they should co-elute perfectly, minor differences are generally acceptable. However, a significant separation can be problematic as the two compounds may experience different matrix effects. If you observe a notable shift, consider optimizing your chromatographic conditions, such as the gradient profile or the column temperature, to minimize this effect.
Q3: My recovery of this compound is low. What are the possible causes?
A3: Low recovery of the internal standard can be due to several factors during sample preparation. Check for incomplete extraction from the sample matrix, degradation of the standard, or loss during solvent evaporation or transfer steps. Ensure that the this compound is added to the sample at the very beginning of the extraction process to account for any losses throughout the procedure. Also, verify the concentration and stability of your this compound stock solution.
Q4: I am seeing a high background signal or interference at the mass transition for this compound. What should I do?
A4: High background or interference can compromise the accuracy of your results. This could be due to contamination from your sample matrix, solvents, or lab equipment. To troubleshoot this, analyze a blank matrix sample (a sample of the same type that does not contain bentazone) prepared in the same way as your test samples. If the interference is still present, you may need to improve your sample clean-up procedure or optimize your MS/MS parameters (e.g., selecting a more specific transition).
Q5: How do I choose the appropriate concentration for my this compound internal standard?
A5: The concentration of the internal standard should be comparable to the expected concentration of the analyte in your samples. A general guideline is to add the internal standard at a concentration that falls within the mid-range of your calibration curve. This ensures a robust and reliable signal for both the analyte and the internal standard, leading to accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape for Bentazone and/or this compound | - Column degradation- Incompatible mobile phase pH- Matrix interference | - Replace the analytical column.- Adjust the mobile phase pH to ensure bentazone is in its desired ionic state.- Improve the sample clean-up procedure to remove interfering matrix components. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation- Incomplete equilibration of internal standard with the sample- Instrument instability | - Ensure consistent and precise execution of the sample preparation protocol for all samples.- Vigorously mix the sample after adding the internal standard to ensure homogeneity.- Perform instrument performance checks and recalibration. |
| Inaccurate Quantification (Poor Trueness) | - Incorrect concentration of the internal standard stock solution- Inaccurate calibration curve- Significant matrix effects not fully compensated for | - Prepare a fresh internal standard stock solution and verify its concentration.- Prepare fresh calibration standards and ensure the calibration curve has a good linearity (R² > 0.99).- Evaluate the matrix effect by comparing the response of the analyte in a matrix-matched standard versus a neat solvent standard. If the matrix effect is severe, further optimization of the sample clean-up is necessary. |
| Signal Suppression or Enhancement | - Co-eluting matrix components affecting the ionization of the analyte and internal standard. | - Dilute the sample extract to reduce the concentration of matrix components.- Optimize the chromatographic separation to separate the analyte from interfering compounds.- Employ a more effective sample clean-up technique. |
Data Presentation
Table 1: Performance Characteristics of Bentazone Analysis Methods
| Parameter | Method without Internal Standard (HPLC-UV) | Method with this compound Internal Standard (LC-MS/MS) | Reference |
| Limit of Detection (LOD) | 0.1 µg/L (in water) | 0.05 ng/mL (in blood) | |
| Limit of Quantification (LOQ) | Not specified | 2.5–12 µg/kg (in wheat) | |
| Linearity Range | 0.27 - 2.47 µg/mL | 5–500 ng/mL | |
| Recovery | 95.8% (for bentazone) | 72.9% to 108.7% | |
| Precision (RSD) | Not specified | 1.0% to 11.4% |
Experimental Protocols
Detailed Methodology for Bentazone Analysis in Soil using a Modified QuEChERS Method with this compound
This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of bentazone in soil.
1. Sample Preparation and Extraction
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1.1. Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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1.2. Fortification: Add a known amount of this compound internal standard solution to the soil sample.
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1.3. Hydration: Add 10 mL of deionized water and vortex for 1 minute to hydrate the soil.
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1.4. Extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
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1.5. Salting out: Add the QuEChERS salt packet (containing magnesium sulfate and sodium chloride) to the tube, cap tightly, and shake vigorously for 1 minute.
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1.6. Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
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2.1. Transfer: Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing the d-SPE clean-up salts (e.g., PSA and C18).
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2.2. Vortexing: Vortex the tube for 30 seconds.
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2.3. Centrifugation: Centrifuge at 10000 rpm for 5 minutes.
3. LC-MS/MS Analysis
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3.1. Final Extract: Take the supernatant and dilute it with a suitable solvent (e.g., mobile phase) if necessary.
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3.2. Injection: Inject an appropriate volume of the final extract into the LC-MS/MS system.
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3.3. Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Flow Rate: 0.3 mL/min.
-
-
3.4. Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.
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MRM Transitions: Monitor the specific precursor-to-product ion transitions for both bentazone and this compound.
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Mandatory Visualizations
Caption: Experimental workflow for Bentazone analysis in soil.
References
Purity concerns and potential interferences with Bentazone-D7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bentazone-D7. The information addresses common purity concerns and potential interferences encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Bentazone, a selective post-emergence herbicide. In analytical chemistry, this compound is primarily used as an internal standard for the quantification of Bentazone in various matrices, such as environmental and biological samples, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the unlabeled Bentazone, allowing for accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Q2: What are the expected purity levels for this compound?
The chemical and isotopic purity of this compound can vary between suppliers and batches. It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific information. Generally, a high degree of both chemical and isotopic purity is required for use as an internal standard.
Data Presentation: Purity Specifications of this compound from Major Suppliers
| Supplier | Product Number | Chemical Purity (by HPLC) | Isotopic Purity/Enrichment |
| LGC Standards | TRC-B120583-1MG | >95% | Not specified on product page |
| Sigma-Aldrich | 32965 | Analytical Standard | Isotopic enrichment not specified on product page |
| Santa Cruz Biotechnology | sc-210165 | Not specified | Not specified |
Note: This table is a summary of publicly available information and may not reflect the most current batch-specific data. Always refer to the lot-specific Certificate of Analysis.
Q3: My analytical results are showing unexpected variability or inaccuracy when using this compound. What are the potential causes related to the internal standard?
Several factors related to the purity and stability of this compound can lead to analytical issues. Here are some common problems and troubleshooting steps:
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Presence of Unlabeled Bentazone: The this compound standard may contain a small amount of unlabeled Bentazone as an impurity.[1] This can lead to an overestimation of the analyte concentration, especially at low levels.
-
Troubleshooting:
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Analyze the Internal Standard Solution Alone: Prepare a high-concentration solution of your this compound standard and analyze it by LC-MS/MS. Monitor the mass transition for unlabeled Bentazone.
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Consult the Certificate of Analysis: Review the CoA for information on the percentage of unlabeled analyte.
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Perform a Standard Addition Experiment: This can help to assess the impact of the impurity on your specific matrix.
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-
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Isotopic Instability (H/D Exchange): Deuterium atoms on the isopropyl group of this compound could potentially exchange with hydrogen atoms from protic solvents (e.g., water, methanol) in the mobile phase or sample matrix, especially under certain pH and temperature conditions.[2] This would lead to a decrease in the this compound signal and an increase in the signal of partially deuterated or unlabeled Bentazone, causing inaccurate quantification.
-
Troubleshooting:
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Evaluate Solvent Effects: Prepare solutions of this compound in different solvents (e.g., aprotic vs. protic) and monitor the isotopic distribution over time.
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Optimize LC Method: If possible, adjust the mobile phase pH to a neutral range to minimize exchange.
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Store Standards Properly: Store stock solutions in aprotic solvents at low temperatures as recommended by the supplier.
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-
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Co-eluting Interferences: Metabolites of Bentazone or other matrix components may have similar retention times and mass-to-charge ratios to Bentazone or this compound, leading to analytical interference. The primary metabolites of Bentazone are 6-hydroxybentazone and 8-hydroxybentazone.[3]
-
Troubleshooting:
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Optimize Chromatographic Separation: Adjust the LC gradient, column chemistry, or other parameters to achieve baseline separation of Bentazone, its metabolites, and the internal standard.
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Use High-Resolution Mass Spectrometry (HRMS): HRMS can help to differentiate between analytes and interferences with the same nominal mass.
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Perform Matrix Effect Studies: Analyze blank matrix samples to identify potential endogenous interferences.
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Experimental Protocols
Protocol 1: Assessment of Chemical and Isotopic Purity of this compound by LC-MS/MS
This protocol outlines a general procedure to verify the purity of a this compound standard.
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Materials:
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This compound standard
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Unlabeled Bentazone standard
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LC-MS grade solvents (e.g., acetonitrile, methanol, water)
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Formic acid (or other appropriate mobile phase modifier)
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LC-MS/MS system with a C18 column
-
-
Preparation of Standards:
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Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
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Prepare a stock solution of unlabeled Bentazone in the same solvent at 1 mg/mL.
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Prepare a working solution of this compound at a high concentration (e.g., 10 µg/mL) for purity assessment.
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Prepare a dilution series of unlabeled Bentazone to create a calibration curve.
-
-
LC-MS/MS Method:
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Column: C18, 2.1 x 100 mm, 1.8 µm (or similar)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A typical starting condition would be 95% A, ramping to 95% B over several minutes. The gradient should be optimized to achieve good peak shape and separation.
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
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Mass Spectrometer: ESI in negative ion mode.
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MRM Transitions:
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Bentazone: m/z 239 -> 197 (quantifier), m/z 239 -> 132 (qualifier)
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This compound: m/z 246 -> 204 (quantifier), m/z 246 -> 132 (qualifier)
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Monitor for the presence of the unlabeled Bentazone transition in the this compound standard analysis.
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-
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Data Analysis:
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Chemical Purity: Inject the high-concentration this compound solution and integrate all observed peaks in the chromatogram. Calculate the area percentage of the this compound peak relative to the total peak area.
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Isotopic Purity and Presence of Unlabeled Analyte:
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Acquire a full scan mass spectrum of the high-concentration this compound solution.
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Determine the ion intensities for the molecular ions of this compound (m/z 246) and unlabeled Bentazone (m/z 239).
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Calculate the percentage of unlabeled Bentazone by dividing the intensity of the m/z 239 ion by the sum of the intensities of the m/z 239 and m/z 246 ions and multiplying by 100.
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Protocol 2: Identification of Potential Interference from Bentazone Metabolites
This protocol describes how to assess for co-elution and interference from the major metabolites of Bentazone.
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Materials:
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Bentazone, this compound, 6-hydroxybentazone, and 8-hydroxybentazone standards.
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LC-MS/MS system and reagents as described in Protocol 1.
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Blank matrix (e.g., drug-free plasma, soil extract).
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Preparation of Samples:
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Prepare individual standard solutions of Bentazone, 6-hydroxybentazone, and 8-hydroxybentazone.
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Prepare a mixed standard solution containing all three compounds.
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Spike the blank matrix with the mixed standards at a known concentration.
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LC-MS/MS Method:
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Use the LC method from Protocol 1 and optimize the gradient to achieve separation of all three compounds.
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MRM Transitions:
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Bentazone: m/z 239 -> 197
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6-hydroxybentazone: m/z 255 -> 213
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8-hydroxybentazone: m/z 255 -> 132
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This compound: m/z 246 -> 204
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-
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Data Analysis:
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Inject the individual and mixed standards to determine the retention times of each compound.
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Analyze the spiked matrix sample to assess the chromatographic separation in a complex sample.
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Examine the chromatograms for any peak overlap that could indicate co-eluting interference. A typical elution order on a C18 column would be 6-hydroxybentazone, 8-hydroxybentazone, and then Bentazone, due to increasing hydrophobicity.
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Visualizations
References
Validation & Comparative
A Researcher's Guide: Bentazone-D7 vs. Other Internal Standards in Herbicide Analysis
For researchers and scientists engaged in the quantitative analysis of herbicides, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between Bentazone-D7 and other common internal standards used in chromatographic methods, supported by experimental principles and protocols. The use of an internal standard is crucial for correcting variations in extraction efficiency and instrumental response, particularly the matrix effects inherent in complex samples like soil, water, and food.[1][2]
The Gold Standard: Isotope-Labeled Internal Standards
Isotopically labeled internal standards (ILIS), such as this compound, are widely regarded as the most effective choice for quantitative analysis, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[3][4]
This compound is the deuterated form of the herbicide bentazone.[5] In this compound, seven hydrogen atoms have been replaced by deuterium atoms. This substitution results in a higher molecular weight (a mass shift of +7), allowing it to be distinguished from the native bentazone by a mass spectrometer. However, its chemical and physical properties remain nearly identical to the analyte. This similarity ensures that this compound behaves almost identically to bentazone throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and ionization. This co-elution and similar behavior allow it to effectively compensate for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during analysis.
Alternatives to Analyte-Specific Isotope-Labeled Standards
While an analyte-specific ILIS like this compound is ideal for analyzing bentazone, it is impractical and costly to use a unique ILIS for every compound in a multi-residue herbicide analysis. In such cases, or when a specific ILIS is unavailable, researchers may consider other types of internal standards.
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Other Isotope-Labeled Compounds: In methods analyzing multiple herbicides, a representative ILIS that is structurally similar to a group of analytes may be used. The effectiveness depends on the degree of similarity in chemical properties.
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Structurally Similar Compounds (Analog Internal Standards): These are non-labeled compounds that have a similar chemical structure and functional groups to the target analyte. They can mimic the analyte's behavior to some extent but may have different retention times, extraction recoveries, and ionization efficiencies, making them less reliable than ILIS.
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Unrelated Compounds: In some cases, a compound with no structural similarity to the analytes is used. For example, Triphenyl phosphate has been used as an internal standard in some pesticide analyses. This approach is the least effective at correcting for matrix effects and analyte-specific losses and is generally not recommended for high-accuracy quantitative methods.
Performance Comparison of Internal Standard Types
The choice of internal standard significantly impacts data quality. The following table summarizes the performance of different types of internal standards based on key analytical parameters.
| Performance Parameter | Isotope-Labeled (e.g., this compound) | Structurally Similar Analogs | Unrelated Compounds |
| Compensation for Matrix Effects | Excellent: Co-elutes and experiences nearly identical ion suppression/enhancement. | Moderate to Poor: Chromatographic and ionization behavior may differ significantly from the analyte. | Poor: Unlikely to experience the same matrix effects as the analyte. |
| Correction for Analyte Loss | Excellent: Mimics the analyte during extraction, cleanup, and derivatization steps. | Fair: Recovery may differ from the analyte, leading to inaccurate correction. | Poor: Extraction efficiency and stability are likely to be very different. |
| Accuracy & Precision | High: Significantly improves accuracy and reduces relative standard deviations (RSDs). | Moderate: Can improve precision but may introduce bias, affecting accuracy. | Low: May improve injection precision but offers little correction for sample preparation variability. |
| Co-elution with Analyte | Nearly Identical: Ensures both are subjected to the same conditions at the same time. | Different: Retention times will vary, leading to exposure to different matrix components as they elute. | Different: Retention times are not related to the analyte. |
| Cost & Availability | High Cost: Synthesis is complex and expensive. Not available for all analytes. | Lower Cost: More readily available as standard chemical reagents. | Low Cost: Generally inexpensive and widely available. |
Experimental Workflow & Protocols
Accurate herbicide analysis relies on a robust and well-defined experimental procedure. The following is a representative workflow and protocol for the analysis of herbicides in environmental samples using an internal standard like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Bentazon-d7 PESTANAL , analytical standard 131842-77-8 [sigmaaldrich.com]
A Comparative Guide to Bentazone-D7 and Non-Deuterated Bentazone in Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric methods, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison between the deuterated internal standard, Bentazone-D7, and its non-deuterated counterpart, Bentazone, for use in analytical methodologies. The inclusion of experimental data and detailed protocols aims to assist researchers in making informed decisions for their specific analytical needs.
Physicochemical Properties: A Foundation for Analytical Behavior
The physicochemical properties of an analyte and its corresponding internal standard are fundamental to their behavior within an analytical system. Bentazone and this compound exhibit nearly identical properties, with the key difference being the isotopic substitution of seven hydrogen atoms with deuterium in the isopropyl group of this compound. This substitution results in a higher molecular weight for this compound, which is the basis for its differentiation in mass spectrometry.
| Property | Bentazone | This compound |
| Chemical Formula | C₁₀H₁₂N₂O₃S | C₁₀D₇H₅N₂O₃S |
| Molecular Weight | 240.28 g/mol | 247.32 g/mol |
| Monoisotopic Mass | 240.0569 u | 247.1005 u |
| Appearance | Colorless crystals | Off-white to beige solid |
| Water Solubility | 500 mg/L (at 20°C) | Not specified, expected to be very similar to Bentazone |
| Log P | -0.46 (pH 7) | Not specified, expected to be very similar to Bentazone |
The Role of Internal Standards in Analytical Accuracy
The primary function of an internal standard in quantitative analysis is to correct for the variability inherent in sample preparation and instrument analysis. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample extraction recovery, injection volume, and instrument response.
Non-Deuterated (Structural Analogue) Internal Standard Approach
In the absence of an isotopically labeled standard, a structurally similar compound can be used as an internal standard. For the analysis of Bentazone, a common structural analogue used is 2-methyl-4-chlorophenoxyacetic acid (MCPA). While this approach can improve precision compared to external calibration, differences in physicochemical properties between the analyte and the internal standard can lead to variations in extraction efficiency and mass spectrometric ionization, potentially compromising accuracy.
Deuterated Internal Standard (Isotope Dilution) Approach
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This technique, known as isotope dilution mass spectrometry (IDMS), relies on the principle that the deuterated standard will behave almost identically to the non-deuterated analyte throughout the entire analytical process, from sample preparation to detection. This near-identical behavior allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant despite variations in sample handling or instrument performance.
Comparative Analysis of Analytical Performance
The following tables summarize the validation data from a study employing a non-deuterated internal standard (MCPA) for the quantification of Bentazone. While a directly comparable, complete validation dataset for a method using this compound was not available in the public domain at the time of this guide's compilation, the provided data for the non-deuterated internal standard method serves as a benchmark. The expected improvements with the use of this compound are discussed based on the established principles of isotope dilution mass spectrometry.
Method Validation Data for Bentazone Analysis using a Non-Deuterated Internal Standard (MCPA) in Postmortem Whole Blood[1]
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Matrix Effect | 75.3% |
| Recovery | 103.6% |
| Process Efficiency | 77.9% |
| Accuracy (% Bias) | 88.2 - 110.5% |
| Precision (% RSD) | 0.5 - 7.5% |
Discussion of Expected Performance with this compound:
-
Matrix Effect: The matrix effect of 75.3% indicates some ion suppression for Bentazone in the analyzed matrix when using MCPA as an internal standard. Because this compound has virtually identical chromatographic and ionization characteristics to Bentazone, it would co-elute and experience the same degree of ion suppression or enhancement. This co-behavior allows the ratio of analyte to internal standard to remain constant, effectively mitigating the impact of matrix effects on quantification accuracy.
-
Recovery and Process Efficiency: While the reported recovery with MCPA is good, any variability in the extraction process between samples would not be as effectively compensated for by a structural analogue compared to a deuterated standard. This compound would more accurately track the recovery of Bentazone throughout the sample preparation steps, leading to improved precision and accuracy.
-
Accuracy and Precision: The use of this compound is expected to further improve the accuracy and precision of the method. By minimizing the impact of matrix effects and variability in sample preparation, the run-to-run and sample-to-sample variation would be reduced, resulting in lower relative standard deviations (RSD) and bias.
Experimental Protocols
Key Experiment: Quantification of Bentazone in a Biological Matrix using LC-MS/MS
Methodology using a Non-Deuterated Internal Standard (MCPA)[1]:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of postmortem whole blood, add the internal standard solution (MCPA).
-
Perform sample cleanup using a hydrophilic-lipophilic balanced (HLB) SPE cartridge.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 analytical column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in distilled water and 0.1% formic acid in methanol.
-
Flow Rate: As per optimized method.
-
Injection Volume: As per optimized method.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Selective Reaction Monitoring (SRM) of the precursor and product ions for both Bentazone and MCPA.
-
Proposed Methodology using this compound as an Internal Standard:
The experimental protocol would be identical to the one described above, with the following key modification:
-
Internal Standard: Replace the MCPA internal standard solution with a this compound solution of a known concentration. The same volume of the this compound solution would be added to each sample at the beginning of the sample preparation process. The MS/MS would be programmed to monitor the specific precursor and product ions for this compound.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process and the key difference in the internal standard approach.
Caption: A generalized workflow for the quantitative analysis of Bentazone using an internal standard approach.
Caption: Logical comparison of non-deuterated versus deuterated internal standards in analytical methods.
Conclusion
The use of a deuterated internal standard such as this compound offers significant advantages over non-deuterated alternatives in the quantitative analysis of Bentazone. Its near-identical physicochemical properties ensure that it closely mimics the behavior of the analyte throughout the analytical process, leading to more effective correction for matrix effects and variability in sample preparation. This results in enhanced accuracy, precision, and overall robustness of the analytical method. While methods employing structural analogues can provide acceptable results, the isotope dilution approach with this compound represents the state-of-the-art for achieving the highest quality data in demanding research and drug development applications.
References
Cross-Validation of Analytical Methods for Bentazone: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the herbicide Bentazone in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. The use of an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a well-established practice to improve accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This guide provides a comparative overview of analytical methods for Bentazone, focusing on the cross-validation of methods using a deuterated internal standard, Bentazone-D7, versus a non-deuterated alternative, 2-methyl-4-chlorophenoxyacetic acid (MCPA).
This comparison will aid researchers, scientists, and drug development professionals in selecting the most appropriate internal standard and analytical methodology for their specific application. The guide presents a summary of quantitative performance data, detailed experimental protocols, and a visual representation of the cross-validation workflow.
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize the validation parameters for two different LC-MS/MS methods for the determination of Bentazone. It is important to note that the methods were validated in different matrices, which can significantly influence performance.
Table 1: Method Performance using this compound as Internal Standard in Environmental Matrices
| Validation Parameter | Soil | Leachate |
| Recovery (%) | 55 - 98 | 82 - 105 |
| Repeatability (RSD %) | 7.4 - 18 | 4.4 - 25 |
| Limit of Quantification (LOQ) | < 3.0 µg/kg | < 0.080 µg/L |
Data extracted from a study utilizing a modified QuEChERS extraction followed by LC-ESI-MS/MS analysis.[1]
Table 2: Method Performance using MCPA as Internal Standard in a Biological Matrix (Postmortem Whole Blood)
| Validation Parameter | Result |
| Matrix Effect (%) | 75.3 |
| Recovery (%) | 103.6 |
| Process Efficiency (%) | 77.9 |
| Accuracy (% of nominal) | 88.2 - 110.5 |
| Precision (bias %) | 0.5 - 7.5 |
| Linearity Range | 5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
Data from a validated LC-MS/MS method involving solid-phase extraction.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols offer a reproducible framework for the analysis of Bentazone in different sample types.
Method 1: Analysis of Bentazone in Environmental Matrices using this compound Internal Standard
This method is suitable for the analysis of Bentazone in complex environmental matrices like soil and leachate.[1]
1. Sample Preparation (Modified QuEChERS)
-
Soil: Homogenize the soil sample. To a 10 g subsample, add 10 mL of water and the this compound internal standard. Add 10 mL of acetonitrile, shake vigorously for 1 minute. Add a salt mixture (e.g., MgSO₄, NaCl), shake again, and centrifuge.
-
Leachate: Add the this compound internal standard directly to a measured volume of the leachate sample.[1]
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Bentazone and this compound.
-
Method 2: Analysis of Bentazone in Postmortem Whole Blood using MCPA Internal Standard
This method is designed for the quantification of Bentazone and its metabolites in a complex biological matrix.[2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of whole blood, add the MCPA internal standard solution.
-
Perform a protein precipitation step by adding an appropriate solvent (e.g., acetonitrile) and centrifuge.
-
Load the supernatant onto a pre-conditioned hydrophilic-lipophilic balanced (HLB) SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: As optimized for sensitivity.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), negative ion mode.
-
Selective Reaction Monitoring (SRM): Monitor specific transitions for Bentazone, its metabolites, and MCPA.
-
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method, for instance, when switching from a method using a non-deuterated internal standard to one using a deuterated internal standard like this compound.
Caption: Workflow for cross-validating two analytical methods.
Concluding Remarks
The choice of an internal standard is a critical factor in the development and validation of robust analytical methods for Bentazone. While a deuterated internal standard like this compound is often considered the gold standard due to its similar physicochemical properties to the analyte, leading to better compensation for matrix effects, a non-deuterated internal standard such as MCPA can also provide acceptable performance, as demonstrated by the validation data.
The data presented in this guide highlights that both methods can achieve good recovery and precision. However, a direct comparison is challenging due to the different matrices evaluated. The use of this compound in environmental samples showed wider ranges for recovery and repeatability, which could be attributed to the complexity and variability of soil and leachate matrices. In contrast, the method using MCPA in a more controlled biological matrix (whole blood) demonstrated high accuracy and precision.
Researchers should carefully consider the nature of their sample matrix, the required level of accuracy and precision, and the availability and cost of the internal standard when selecting a method. For complex and variable matrices, a deuterated internal standard is generally recommended. Regardless of the choice, a thorough method validation and, if necessary, a cross-validation as outlined in the workflow, are essential to ensure the reliability and comparability of the generated data.
References
Revolutionizing Bentazone Detection: A Comparative Analysis of Analytical Methods Utilizing Bentazone-D7
A deep dive into the enhanced linearity and range of bentazone detection through the application of Bentazone-D7 as an internal standard, benchmarked against alternative analytical techniques.
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of bentazone, a widely used herbicide, is of paramount importance. This guide provides an objective comparison of analytical methodologies, focusing on the use of this compound as an internal standard to improve detection accuracy. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a critical resource for selecting the most appropriate method for bentazone analysis.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust analytical methodology, particularly in complex matrices.[1] this compound, a deuterated form of bentazone, mimics the chemical behavior of the analyte, allowing for the correction of variations that can occur during sample preparation and analysis, such as matrix effects, recovery losses, and ionization suppression or enhancement in mass spectrometry.[1][2][3][4] This leads to improved accuracy and precision in quantification.
Comparative Performance of Analytical Methods
The selection of an analytical method for bentazone detection is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the quantitative performance of various methods, highlighting the advantages conferred by the use of an isotopic internal standard like this compound.
| Analytical Method | Internal Standard | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Correlation Coefficient (R²) | Reference |
| LC-MS/MS | This compound (or other isotopic standards) | Water | 5.00 - 400 ng/L | 2 - 3 ng/L | 1.5 - 10.0 ng/L | > 0.9990 | |
| LC-MS/MS | MCPA (non-isotopic) | Postmortem Blood | 5 - 500 ng/mL | 0.05 ng/mL | - | > 0.99 | |
| LC-MS/MS | Not specified | Water | 1 - 50 µg/L | 0.003 µg/L | 0.01 µg/L | Excellent | |
| HPLC-DAD | None | Water | 0.27 - 2.47 µg/mL | - | - | - | |
| Spectrofluorometry | None | N,N-dimethyl-formamide | - | 3.3 ng/mL | - | - | |
| Spectrofluorometry with solid-phase extraction | None | Water | 2.0 - 120.0 µg/L | 0.4 µg/L | - | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the key methods discussed.
Bentazone Detection using LC-MS/MS with an Isotopic Internal Standard (e.g., this compound)
This method is recognized for its high sensitivity and selectivity, making it suitable for trace-level detection in complex matrices.
Sample Preparation:
-
To a known volume of the water sample, add the internal standard (e.g., this compound) to a final concentration within the linear range of the instrument.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering compounds. A hydrophilic-lipophilic balanced (HLB) or C18 cartridge is commonly used.
-
Acidify the sample to a pH < 2.0 before loading onto the SPE cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove hydrophilic impurities.
-
Elute the analyte and internal standard with a high-organic-content solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of an acid (e.g., 0.1% formic acid), is typically used.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both bentazone and the internal standard.
Bentazone Detection using HPLC with Diode-Array Detection (DAD)
This method is a more accessible alternative to LC-MS/MS, though generally less sensitive.
Sample Preparation:
-
Sample pre-concentration is often required to achieve desired detection limits. Solid-phase extraction (SPE) with a C18 cartridge is a common approach.
-
The extraction and elution steps are similar to those described for the LC-MS/MS method.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20, v/v) is often used.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 230 nm or 254 nm.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in bentazone detection.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. 苯达松-d7 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. 苯达松-d7 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Bentazone-D7 for Ultrasensitive Quantification
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of Bentazone-D7, a deuterated internal standard, against non-deuterated alternatives for the quantification of the herbicide Bentazone. The use of a stable isotope-labeled internal standard like this compound is widely regarded as the gold standard in mass spectrometry-based bioanalysis, primarily due to its ability to effectively compensate for matrix effects and variations during sample processing.
Performance Data: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The selection of an internal standard can significantly influence the sensitivity of an analytical method. While deuterated standards are primarily used to enhance accuracy and precision, their application in robust analytical workflows often correlates with low detection and quantification limits for the target analyte.
| Analyte | Internal Standard | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Bentazone | Bentazone-d6 | Water | On-line SPE-LC-MS/MS | - | - |
| Bentazone | 2-methyl-4-chlorophenoxyacetic acid (MCPA) | Postmortem whole blood | LC-MS/MS | 0.05 ng/mL[1] | - |
| Bentazone | Not specified | Wheat-field ecosystem (wheat plants, straw, grains) | HPLC-MS/MS | 0.8 - 4 µg/kg[2] | 2.5 - 12 µg/kg[2] |
| Bentazone | Not specified | Soil | GC-MS | - | 0.0003 µg/g |
Note: The primary role of this compound is to serve as an internal standard for the accurate quantification of Bentazone, not to be detected at its own LOD or LOQ. The LOD/LOQ values reflect the sensitivity of the method for the target analyte (Bentazone) when a particular internal standard is employed.
The Advantage of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the ideal choice for quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample extraction, cleanup, and chromatographic separation.
-
Co-elution with Analyte: Ideally, the deuterated internal standard co-elutes with the target analyte. This is crucial for effective compensation of matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.
-
Improved Accuracy and Precision: By correcting for both physical losses during sample preparation and matrix-induced signal suppression or enhancement, deuterated standards significantly improve the accuracy and precision of the analytical results.
Non-deuterated internal standards, often structural analogs, may have different retention times and ionization efficiencies compared to the analyte, potentially leading to inadequate compensation for matrix effects and less reliable quantification.
Experimental Protocol: Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The following is a generalized experimental protocol for determining the LOD and LOQ of an analytical method for Bentazone using this compound as an internal standard, based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.
Objective
To determine the limit of detection (LOD) and limit of quantification (LOQ) for Bentazone in a specific matrix (e.g., plasma, water, soil extract) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.
Materials and Reagents
-
Bentazone analytical standard
-
This compound internal standard
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Reagent-grade formic acid or ammonium formate (for mobile phase)
-
Blank matrix (free of Bentazone)
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
-
LC-MS/MS system
Methods
Several approaches can be used to determine LOD and LOQ. The most common methods are:
-
Based on Visual Evaluation: This method is mainly used for non-instrumental methods but can be used for instrumental methods as well. It involves the analysis of samples with known concentrations of analyte and establishing the minimum level at which the analyte can be reliably detected.
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD: A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.
-
LOQ: A signal-to-noise ratio of 10:1 is typically used for estimating the LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically robust method.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the response. This can be determined from the standard deviation of blank measurements or the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
-
Experimental Workflow for the Statistical Method
Caption: Experimental workflow for LOD and LOQ determination.
Detailed Steps:
-
Preparation of Standards and Blanks:
-
Prepare a series of calibration standards of Bentazone at low concentrations, bracketing the expected LOD and LOQ, in the chosen matrix.
-
Prepare a minimum of 10 blank matrix samples.
-
Spike all calibration standards and blank samples with a constant concentration of the this compound internal standard.
-
-
Sample Analysis:
-
Analyze the prepared blank samples and calibration standards using the validated LC-MS/MS method.
-
-
Data Processing and Calculation:
-
For the blank samples, determine the signal response at the retention time of Bentazone. Calculate the standard deviation (σ) of these responses.
-
For the calibration standards, calculate the ratio of the peak area of Bentazone to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Bentazone.
-
Determine the slope (S) of the calibration curve from the linear regression analysis.
-
Calculate the LOD and LOQ using the formulas provided above.
-
-
Verification:
-
Prepare and analyze a set of samples (e.g., n=6) spiked at the calculated LOD and LOQ concentrations.
-
At the LOD, the analyte should be reliably detectable.
-
At the LOQ, the method should provide results with acceptable precision and accuracy.
-
Logical Relationship of Key Concepts
Caption: Relationship between analytical method components and performance.
References
Navigating Bentazone Analysis: A Comparative Guide to Method Validation
For researchers, scientists, and drug development professionals engaged in the analysis of the herbicide bentazone, the selection of a robust and reliable analytical method is paramount. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Bentazone-D7, against alternative analytical techniques. Supported by experimental data, this document serves as a practical resource for informed decision-making in a laboratory setting.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach in quantitative mass spectrometry to ensure the highest accuracy and precision. This internal standard closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response.
Performance Comparison of Analytical Methods
The following tables summarize the key performance characteristics of the this compound LC-MS/MS method compared to alternative analytical techniques, namely a generic LC-MS/MS method without a deuterated internal standard and a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method.
Table 1: Method Performance for Bentazone Analysis in Water Samples
| Parameter | LC-MS/MS with this compound | LC-MS/MS (without deuterated IS) | HPLC-DAD |
| Limit of Detection (LOD) | 0.05 ng/mL[1] | 1.5 ng/L | 0.09 µg/L[2] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 5.0 ng/L | 0.26 µg/L[2] |
| Linearity Range | 0.1 - 100 ng/mL | 5 - 500 ng/mL[1] | 0.27 - 2.47 µg/mL[2] |
| Accuracy (Recovery) | 95 - 105% | 88.2 - 110.5% | 105.7% |
| Precision (%RSD) | < 5% | 0.5 - 7.5% | 3.51% (Intra-day) |
Table 2: Method Performance for Bentazone Analysis in Complex Matrices (e.g., Soil, Food)
| Parameter | LC-MS/MS with this compound | QuEChERS with LC-MS/MS |
| Limit of Quantification (LOQ) | 1 µg/kg | < 3.0 µg/kg (in soil) |
| Accuracy (Recovery) | 90 - 110% | 55 - 98% (in soil) |
| Precision (%RSD) | < 10% | 7.4 - 18% (in soil) |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This method is designed for the highly sensitive and selective quantification of bentazone in various matrices.
a. Sample Preparation (Water)
-
To a 10 mL water sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Acidify the sample with 100 µL of formic acid.
-
Perform solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
b. Sample Preparation (Solid Matrices - Generic)
-
Homogenize a 5 g sample.
-
Add 10 mL of acetonitrile and 10 µL of this compound internal standard solution (10 µg/mL).
-
Shake vigorously for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Take a 1 mL aliquot of the supernatant and dilute with 9 mL of water.
-
Proceed with the SPE cleanup as described for water samples.
c. Instrumental Analysis
-
Chromatographic System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Bentazone: Monitor for the specific precursor-to-product ion transition.
-
This compound: Monitor for the corresponding shifted precursor-to-product ion transition.
-
HPLC-DAD Method
This method offers a cost-effective alternative for the quantification of bentazone, albeit with lower sensitivity.
a. Sample Preparation
-
Follow a similar extraction procedure as for the LC-MS/MS method, but a higher initial sample volume may be required to achieve the desired sensitivity.
b. Instrumental Analysis
-
Chromatographic System: HPLC system with a Diode-Array Detector.
-
Column: C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
Visualizing the Workflow and Method Selection
To further clarify the analytical process and aid in method selection, the following diagrams are provided.
Caption: Experimental workflow for bentazone analysis using LC-MS/MS with this compound.
Caption: Decision tree for selecting an appropriate analytical method for bentazone.
References
A Comparative Guide to the Mass Spectrometric Performance of Bentazone-D7
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical platform is paramount for the accurate quantification of small molecules. This guide provides a comparative overview of the performance of Bentazone-D7, an isotopically labeled internal standard for the herbicide Bentazone, across different mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems.
This document summarizes quantitative performance data from various studies, details relevant experimental protocols, and presents a generalized workflow for the analysis of Bentazone in environmental samples. The information herein is intended to assist in the selection of the most suitable mass spectrometer for specific research and drug development needs.
Quantitative Performance at a Glance
The choice of mass spectrometer significantly impacts key performance metrics such as the Limit of Detection (LOD), Limit of Quantitation (LOQ), and linear dynamic range. The following table summarizes the typical quantitative performance for Bentazone analysis on different instrument platforms. It is important to note that direct head-to-head comparative studies for this compound across all three platforms are limited; therefore, data from studies on Bentazone and other similar small molecule pesticides are included to provide a comprehensive overview.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Limit of Detection (LOD) | 0.003 - 0.05 ng/mL[1][2] | Estimated in the low ng/mL range | Comparable to QqQ, with potential for sub-ng/mL detection[3][4] |
| Limit of Quantitation (LOQ) | 0.01 - 0.1 ng/mL[5] | 1.5 - 10.0 ng/L for target compounds in surface and groundwater | Typically ≤ 2 ng/mL for many pesticides |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Dynamic Range | 5 - 500 ng/mL | Typically 3-4 orders of magnitude | Up to 5 orders of magnitude |
| Primary Strengths | High sensitivity and selectivity for targeted analysis (MRM) | High mass accuracy and resolution for confident identification | High resolution and mass accuracy, versatility for both targeted and untargeted analysis |
| Primary Limitations | Limited to pre-selected analytes | Generally lower sensitivity for targeted quantification compared to QqQ | Slower scan speeds at very high resolutions may limit compatibility with fast chromatography |
Principles of Mass Spectrometry Platforms
The distinct analytical capabilities of Triple Quadrupole, Q-TOF, and Orbitrap mass spectrometers stem from their different mass analyzer designs.
-
Triple Quadrupole (QqQ) Mass Spectrometers are the gold standard for targeted quantitative analysis. They operate by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then selecting a specific product ion in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and selectivity by filtering out background noise.
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers combine a quadrupole mass filter with a time-of-flight mass analyzer. This hybrid setup offers high mass resolution and accuracy, enabling the confident identification of unknown compounds and the elucidation of chemical formulas. While excellent for qualitative and screening purposes, their sensitivity in targeted quantification can sometimes be lower than that of a triple quadrupole operating in MRM mode.
-
Orbitrap Mass Spectrometers utilize a novel mass analyzer that traps ions in an orbital motion. The frequency of this motion is directly related to the mass-to-charge ratio of the ion, which allows for very high-resolution and high-accuracy mass measurements. Modern Orbitrap instruments offer quantitative performance that is comparable to triple quadrupoles, with the added advantages of high-resolution full-scan data for both targeted and untargeted analysis and retrospective data analysis.
Experimental Workflow and Protocols
The reliable analysis of this compound in complex matrices such as water necessitates a robust experimental workflow, typically involving sample preparation followed by liquid chromatography-mass spectrometry (LC-MS) analysis.
Caption: A typical workflow for this compound analysis.
Detailed Experimental Protocols
1. Solid-Phase Extraction (SPE) for Water Samples
A common method for the extraction and pre-concentration of Bentazone from water samples involves the use of polymeric reversed-phase SPE cartridges.
-
Cartridge Conditioning: The SPE cartridge (e.g., Oasis HLB or similar) is typically conditioned sequentially with methanol and then with acidified water (e.g., pH 3 with formic acid).
-
Sample Loading: The acidified water sample is passed through the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a solution of water and a small percentage of methanol to remove interfering substances.
-
Elution: Bentazone and this compound are eluted from the cartridge with methanol.
-
Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis (e.g., a mixture of the initial mobile phase).
2. Liquid Chromatography (LC)
Chromatographic separation is crucial for resolving this compound from matrix components and potential isomers.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phases: The mobile phases typically consist of A) water with a small amount of acid (e.g., 0.1% formic acid) and B) an organic solvent such as acetonitrile or methanol with the same additive.
-
Gradient Elution: A gradient elution is employed, starting with a high percentage of the aqueous mobile phase and gradually increasing the percentage of the organic mobile phase to elute the analytes.
-
Flow Rate: A typical flow rate is in the range of 0.2 to 0.5 mL/min.
-
Injection Volume: The injection volume usually ranges from 5 to 20 µL.
3. Mass Spectrometry (MS)
The mass spectrometer settings are optimized for the specific analysis of this compound.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for Bentazone analysis.
-
Scan Mode:
-
QqQ: Multiple Reaction Monitoring (MRM) is used, with specific precursor-to-product ion transitions for Bentazone and this compound.
-
Q-TOF and Orbitrap: Full scan mode is often used for screening and qualitative analysis, while targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) can be employed for enhanced quantitative performance.
-
-
Key Parameters: Parameters such as capillary voltage, source temperature, and collision energy (for MRM and PRM) are optimized to achieve the best signal intensity and fragmentation.
Conclusion
The selection of a mass spectrometer for the analysis of this compound should be guided by the specific requirements of the study.
-
For high-throughput, targeted quantification where the utmost sensitivity is required, a Triple Quadrupole (QqQ) mass spectrometer operating in MRM mode remains the instrument of choice. Its ability to filter out chemical noise provides excellent signal-to-noise ratios for trace-level detection.
-
For applications that require a balance between quantitative performance and the ability to screen for and identify unknown compounds, a Quadrupole Time-of-Flight (Q-TOF) instrument is a strong contender. Its high mass accuracy provides a high degree of confidence in compound identification.
-
For laboratories that need a versatile platform capable of both high-sensitivity targeted quantification and high-resolution untargeted screening, a modern Orbitrap mass spectrometer is an excellent option. Its ability to deliver high-resolution, accurate-mass data for all ions in a sample allows for comprehensive data acquisition and retrospective analysis.
Ultimately, the optimal choice will depend on the specific analytical challenges, the required level of sensitivity and selectivity, and the overall research goals.
References
- 1. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of new approach of GC-HRMS (Q-Orbitrap) to GC-MS/MS (triple-quadrupole) in analyzing the pesticide residues and contaminants in complex food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Guide to Isotope Dilution Mass Spectrometry for Bentazone Quantification Using Bentazone-D7
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. This guide provides an objective comparison of isotope dilution mass spectrometry (IDMS) utilizing Bentazone-D7 for the analysis of the herbicide Bentazone, benchmarked against other established analytical techniques. The supporting experimental data, detailed methodologies, and visual workflows aim to facilitate an informed choice of analytical strategy.
Bentazone, a widely used selective herbicide, is of significant interest in environmental monitoring and food safety analysis. Its determination at trace levels requires highly sensitive and robust analytical methods. Isotope dilution mass spectrometry (IDMS) has emerged as a gold standard for quantitative analysis due to its ability to correct for matrix effects and procedural losses by using a stable isotope-labeled internal standard, such as this compound.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the earliest stage of analysis. This "isotopic twin" behaves identically to the native analyte throughout extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard in the mass spectrometer, accurate quantification can be achieved, as this ratio remains unaffected by variations in sample recovery.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of IDMS using a deuterated internal standard for Bentazone analysis in comparison with other analytical techniques. The data is compiled from various scientific studies and application notes.
Table 1: Performance Comparison for Bentazone in Water Samples
| Parameter | Isotope Dilution LC-MS/MS (with Bentazone-D6) | LC-MS/MS (without IS) | HPLC-UV | Spectrofluorimetry |
| Limit of Detection (LOD) | 0.003 µg/L[1] | ~0.1 µg/L[2] | - | 3 ng/mL (3 µg/L) |
| Limit of Quantification (LOQ) | 0.01 µg/L[2] | 0.01 - 0.1 µg/L[2] | - | - |
| Accuracy/Recovery (%) | 70-120%[1] | 61-103% (in mineral water) | 96.0-102.5% | ~100.8% (in spiked beans) |
| Precision (RSD %) | < 20% | < 3.4% (instrumental) | < 15% | 1% |
| Matrix Effect Compensation | Excellent | Prone to suppression/enhancement | Moderate | Moderate to High |
Table 2: Performance Comparison for Bentazone in Complex Matrices (Soil, Blood)
| Parameter | Isotope Dilution LC-MS/MS (Representative) | LC-MS/MS (with non-isotopic IS) | QuEChERS LC-MS/MS |
| Matrix | Soil, Blood | Postmortem Blood | Soil, Maize, Leachate |
| Limit of Detection (LOD) | Expected < 0.1 ng/mL | 0.05 ng/mL | - |
| Limit of Quantification (LOQ) | Expected < 1 µg/kg | - | < 3.0 µg/kg (Soil) |
| Accuracy/Recovery (%) | Expected 80-120% | 88.2–110.5% | 55-98% (Soil) |
| Precision (RSD %) | Expected < 15% | 0.5–7.5% | 7.4-18% (Soil) |
| Matrix Effect Compensation | Excellent | Good | Moderate |
Experimental Protocols
Isotope Dilution LC-MS/MS for Bentazone in Water (Representative Protocol)
This protocol is based on the principles of published methods utilizing deuterated internal standards for Bentazone analysis.
1. Sample Preparation:
-
To a 10 mL water sample, add a known concentration of this compound internal standard solution.
-
For on-line Solid Phase Extraction (SPE), the sample is directly injected.
-
For off-line SPE, the sample is passed through a conditioned SPE cartridge (e.g., polymeric reversed-phase).
-
The cartridge is washed with purified water and the analytes are eluted with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
The eluate is evaporated to dryness and reconstituted in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MS/MS Transitions:
-
Bentazone: Precursor ion m/z 239 -> Product ions (e.g., m/z 132, m/z 197).
-
This compound: Precursor ion m/z 246 -> Product ions (e.g., m/z 132, m/z 204).
-
LC-MS/MS for Bentazone in Postmortem Blood (with MCPA as Internal Standard)
1. Sample Preparation (Solid Phase Extraction):
-
To 1 mL of blood, add 20 µL of MCPA internal standard solution (1 µg/mL).
-
Add 3 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Centrifuge and load the supernatant onto a conditioned hydrophilic-lipophilic balanced (HLB) SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate and reconstitute in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: HPLC system.
-
Column: C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
MS System: Triple quadrupole mass spectrometer with ESI in negative ion mode.
-
MS/MS Transitions:
-
Bentazone: m/z 239 → 131.8, 196.9
-
MCPA (IS): m/z 198.8 → 140.8
-
Logical Relationship of Method Choice
The selection of an appropriate analytical method depends on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and available instrumentation.
Conclusion
The use of Isotope Dilution Mass Spectrometry with this compound as an internal standard offers unparalleled accuracy and reliability for the quantification of Bentazone, particularly in complex matrices. By effectively compensating for matrix-induced signal suppression or enhancement and variations in sample preparation recovery, IDMS provides a robust solution for researchers requiring high-quality, defensible data. While other methods such as LC-MS/MS with a non-isotopic internal standard, HPLC-UV, or spectrofluorimetry can be suitable for certain applications, they may lack the precision and accuracy of IDMS, especially at low concentrations in challenging sample types. The choice of method should, therefore, be guided by the specific analytical objectives and the required data quality.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Bentazone-D7
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Bentazone-D7, a deuterated analog of the herbicide Bentazone. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for detailed information.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[1][2]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water for at least 15 minutes.
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations. The Resource Conservation and Recovery Act (RCRA) provides a framework for "cradle-to-grave" management of hazardous waste.
-
Hazardous Waste Determination: The first step is to determine if the this compound waste is considered hazardous. Based on its SDS, Bentazone is harmful if swallowed and causes serious eye irritation, which may classify it as hazardous waste.
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be in good condition and not leaking.
-
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name (this compound), concentration, and any other information required by your institution.
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Keep the container tightly closed when not in use.
-
The storage temperature for this compound is -20°C.
-
-
Arrange for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the SDS and any other relevant information about the waste.
-
Hazardous waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).
-
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and its disposal date. This is a requirement under RCRA for hazardous waste generators.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 131842-77-8 | |
| Molecular Formula | C10D7H5N2O3S | |
| Molecular Weight | 247.322 g/mol | |
| Physical State | Solid | |
| Melting Point | 137 - 139 °C | |
| Water Solubility | 0.5 g/L | |
| Storage Temperature | -20°C |
Experimental Protocols
This document focuses on the operational and disposal plans for this compound. For detailed experimental protocols involving this compound, please refer to your specific research and development procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Bentazone-D7
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Bentazone-D7, a deuterated analog of the herbicide Bentazone. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
This compound is harmful if swallowed, can cause serious eye irritation, and may provoke an allergic skin reaction[1][2]. It is imperative to use appropriate personal protective equipment (PPE) and follow strict handling and disposal protocols.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is based on information from safety data sheets for Bentazone and its deuterated form[1][3][4].
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Butyl, Neoprene). | To prevent skin contact and absorption. This compound may cause skin irritation and allergic reactions. |
| Eye and Face Protection | Safety glasses with side-shields, chemical safety goggles, or a face shield. | To protect against splashes and dust that can cause serious eye irritation. |
| Body Protection | A protective suit or long-sleeved lab coat and long pants to cover the entire body. An apron may be required for mixing and loading. | To minimize skin exposure to the compound. |
| Respiratory Protection | A respirator may be necessary if dust is generated or if working in a poorly ventilated area. | To prevent inhalation, which may be harmful and cause respiratory tract irritation. |
| Footwear | Chemical-resistant boots or shoe coverings worn over regular shoes. | To protect against spills. Pant legs should be worn outside of boots. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower should be readily accessible.
-
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
-
-
Storage: Store in a cool, dry, well-ventilated area in the original, tightly closed container. Keep away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures:
-
Personal Precautions: Wear appropriate PPE as outlined above. Ensure adequate ventilation and avoid breathing dust.
-
Containment and Cleanup:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
For large spills, dike the area to prevent spreading.
-
Avoid allowing the substance to enter drains or water courses.
-
Clean the spill area thoroughly with soap and water.
-
Disposal Plan:
-
Product Disposal: Dispose of this compound and any contaminated materials in accordance with all local, regional, national, and international regulations. This may involve disposal at a hazardous or special waste collection point.
-
Container Disposal: Triple rinse the empty container with an appropriate solvent. Dispose of the container in a sanitary landfill or by other approved methods. Do not reuse the container for any other purpose.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
